molecular formula C8H8N4 B1359725 3-(2H-1,2,3-Triazol-2-yl)aniline CAS No. 626248-56-4

3-(2H-1,2,3-Triazol-2-yl)aniline

Cat. No.: B1359725
CAS No.: 626248-56-4
M. Wt: 160.18 g/mol
InChI Key: YKEAQCXIDHBMLM-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-2-yl)aniline (CAS 626248-56-4) is a nitrogen-containing heterocyclic compound that serves as a versatile and crucial building block in organic synthesis, particularly in medicinal chemistry and materials science . This molecule integrates two privileged structural motifs: an aniline moiety and a 2H-1,2,3-triazole ring, the latter being a stable tautomer of the 1,2,3-triazole scaffold . The 1,2,3-triazole core is a quintessential product of click chemistry and is valued for its significant dipole moment and ability to act as a bioisostere for amide and other functional groups, which enhances the stability and efficacy of target molecules . As an intermediate, it is widely used in the production of pharmaceuticals and agrochemicals, serving in the development of compounds with potential antimicrobial, antifungal, and anticancer activities . The electron-rich nature of the triazole ring allows it to engage in key weak intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for high-affinity binding to biological targets like enzymes and receptors . Beyond life sciences, this aniline derivative is also utilized in the synthesis of dyes and pigments, where its aromatic amine structure contributes to color formation, and in material science for the creation of polymers and coatings, where its functional groups improve adhesion and durability . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(triazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAQCXIDHBMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634152
Record name 3-(2H-1,2,3-Triazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626248-56-4
Record name 3-(2H-1,2,3-Triazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(2H-1,2,3-triazol-2-yl)aniline, a crucial building block in medicinal chemistry. The document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities.[1][2][3] The specific isomer, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation involves a multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity and yield. This guide focuses on a common and effective synthetic pathway starting from readily available commercial reagents.

Synthetic Pathway Overview

The most prevalent and practical synthesis of this compound commences with 3-nitroaniline. The general synthetic strategy involves the initial formation of an aryl azide, followed by a cycloaddition reaction to construct the 1,2,3-triazole ring, and concludes with the reduction of the nitro group to the target aniline.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product A 3-Nitroaniline B 1-Azido-3-nitrobenzene A->B Diazotization & Azidation C 2-(3-Nitrophenyl)-2H-1,2,3-triazole B->C [3+2] Cycloaddition D This compound C->D Nitro Group Reduction

Experimental Protocols

Step 1: Synthesis of 1-Azido-3-nitrobenzene from 3-Nitroaniline

This initial step involves the diazotization of 3-nitroaniline followed by a reaction with sodium azide to yield 1-azido-3-nitrobenzene.

Materials and Reagents:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Sodium Acetate (NaOAc)

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, dissolve 3-nitroaniline in concentrated hydrochloric acid and deionized water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of sodium nitrite in deionized water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • In a separate beaker, prepare a solution of sodium azide and sodium acetate in deionized water and cool it to 0-5 °C.

  • Add the cold diazonium salt solution to the sodium azide solution dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at 0-5 °C for 30 minutes.

  • The resulting precipitate, 1-azido-3-nitrobenzene, is then collected by filtration, washed with cold water, and dried.[4]

Parameter Value Reference
Typical Yield75-95%[4]
Purity>95%[4]
Step 2: Synthesis of 2-(3-Nitrophenyl)-2H-1,2,3-triazole

This crucial step involves a [3+2] cycloaddition reaction between 1-azido-3-nitrobenzene and a suitable C2 synthon to form the 2-substituted 1,2,3-triazole ring. One common method utilizes a reaction with an activated acetylene equivalent.

Materials and Reagents:

  • 1-Azido-3-nitrobenzene

  • Acetylene source (e.g., calcium carbide, ethynyltrimethylsilane) or a suitable precursor

  • Solvent (e.g., Dimethylformamide - DMF)

  • Catalyst (if necessary, though some reactions proceed thermally)

General Procedure (Thermal Cycloaddition):

  • Dissolve 1-azido-3-nitrobenzene in a high-boiling point solvent such as DMF in a reaction flask.

  • Introduce the acetylene source into the reaction mixture.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 2-(3-nitrophenyl)-2H-1,2,3-triazole.

Parameter Value Reference
Typical Yield40-60%General synthetic knowledge
Purity>98% (after chromatography)General synthetic knowledge
Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 2-(3-nitrophenyl)-2H-1,2,3-triazole to an amine.

Materials and Reagents:

  • 2-(3-Nitrophenyl)-2H-1,2,3-triazole

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe) in acidic medium, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Acid (e.g., Hydrochloric acid) for reactions with Fe or SnCl₂

  • Base (e.g., Sodium bicarbonate) for workup

Procedure using Tin(II) Chloride:

  • Dissolve 2-(3-nitrophenyl)-2H-1,2,3-triazole in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield pure this compound.

Parameter Value Reference
Typical Yield80-95%General synthetic knowledge
Purity>99% (after purification)General synthetic knowledge

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the functional groups of the starting material are sequentially modified to build the final product.

Logical_Flow Start Start with 3-Nitroaniline Step1 Diazotize Amine and Substitute with Azide Start->Step1 Intermediate1 Isolate 1-Azido-3-nitrobenzene Step1->Intermediate1 Step2 Form Triazole Ring via Cycloaddition Intermediate1->Step2 Intermediate2 Isolate 2-(3-Nitrophenyl)-2H-1,2,3-triazole Step2->Intermediate2 Step3 Reduce Nitro Group to Amine Intermediate2->Step3 FinalProduct Obtain this compound Step3->FinalProduct

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a standard organic chemistry laboratory. By following the detailed protocols outlined in this guide, researchers can efficiently produce this valuable compound for further use in drug discovery and development programs. Careful execution of each step, particularly the cycloaddition to control regioselectivity, is paramount for achieving high yields and purity of the final product.

References

Spectroscopic Characterization of 3-(2H-1,2,3-triazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-(2H-1,2,3-triazol-2-yl)aniline, with a primary focus on its nuclear magnetic resonance (NMR) shifts. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

This guide also outlines a detailed, plausible experimental protocol for the synthesis and subsequent NMR characterization of the title compound, providing a comprehensive resource for researchers interested in this molecular scaffold.

Predicted NMR Spectral Data

The chemical shifts for this compound have been predicted based on the analysis of substituent effects on the aniline and 2H-1,2,3-triazole ring systems. The electron-withdrawing nature of the triazole ring and the electron-donating amino group are expected to significantly influence the electronic environment of the protons and carbons, leading to the predicted shifts detailed below.

Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
Triazole-H (H-4', H-5')~8.10s-2H
Aniline-H2~7.25t~2.01H
Aniline-H6~7.10ddd~8.0, 2.0, 1.01H
Aniline-H4~6.95t~8.01H
Aniline-H5~6.70ddd~8.0, 2.0, 1.01H
Aniline-NH₂~5.30br s-2H

Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Triazole-C (C-4', C-5')~135.0
Aniline-C3~149.0
Aniline-C1~140.0
Aniline-C5~130.0
Aniline-C2~118.0
Aniline-C6~115.0
Aniline-C4~114.0

Molecular Structure and Numbering

The following diagram illustrates the chemical structure and atom numbering scheme for this compound, which is used for the assignment of NMR signals.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis start Starting Materials (1,2,3-triazole, 1-fluoro-3-nitrobenzene) reaction1 N-Arylation start->reaction1 extraction Work-up & Extraction reaction1->extraction intermediate Intermediate (2-(3-nitrophenyl)-2H-1,2,3-triazole) reaction2 Nitro Group Reduction intermediate->reaction2 filtration Filtration reaction2->filtration product Final Product (this compound) chromatography2 Purification (optional) product->chromatography2 chromatography1 Column Chromatography extraction->chromatography1 chromatography1->intermediate filtration->product nmr_prep NMR Sample Preparation chromatography2->nmr_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc data_an Spectral Analysis & Characterization data_proc->data_an

Physicochemical Properties of 3-(2H-1,2,3-triazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(2H-1,2,3-triazol-2-yl)aniline, with a primary focus on its solubility characteristics. Due to the limited availability of direct experimental solubility data in publicly accessible literature, this document outlines the theoretical parameters that influence solubility and furnishes detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, enabling them to effectively work with and characterize this compound.

Introduction

This compound is a heterocyclic compound featuring both an aniline and a 2H-1,2,3-triazole ring system.[1] The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry, known for its stability, significant dipole moment, and its capacity to act as a bioisostere for amide groups.[1][2] These characteristics allow it to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets.[2][3] An understanding of the physicochemical properties of this compound, particularly its solubility, is fundamental for its application in drug discovery and materials science.

Physicochemical Characteristics

While specific experimental data on the solubility of this compound is not extensively documented, its structural components provide insights into its likely behavior. The presence of the aniline group provides a site for hydrogen bond donation, while the nitrogen atoms of the triazole ring act as hydrogen bond acceptors.[4] The overall solubility will be a balance between the polar nature of these functional groups and the nonpolar aromatic rings.

Predicted Physicochemical Properties

Computational models provide valuable estimates of a compound's properties, which can guide experimental design. The following table summarizes key predicted physicochemical parameters for this compound.

PropertyValueSource
Molecular FormulaC₈H₈N₄[4]
Molecular Weight160.18 g/mol [1][4]
LogP0.8495[4]
Topological Polar Surface Area (TPSA)56.73 Ų[4]
Hydrogen Bond Acceptors4[4]
Hydrogen Bond Donors1[4]
Rotatable Bonds1[4]

These predicted values suggest that this compound has moderate lipophilicity (LogP) and a polar surface area indicative of potential interactions with polar solvents. The presence of both hydrogen bond donors and acceptors further suggests that hydrogen bonding will play a significant role in its solubility.

Experimental Determination of Solubility

Given the absence of published quantitative solubility data, a standardized experimental protocol is necessary to determine the solubility of this compound in various solvents. The following is a generalized procedure based on established methodologies.

Materials and Equipment
  • This compound (solid)

  • A selection of analytical grade solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add a known volume of solvent to a vial A->B C Add the solid to the solvent B->C D Seal the vial and place in a shaker at a constant temperature C->D E Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) D->E F Allow the suspension to settle E->F G Centrifuge to pellet the undissolved solid F->G H Carefully collect the supernatant G->H I Filter the supernatant H->I J Dilute the filtrate with a suitable solvent I->J K Quantify the concentration using a calibrated analytical method (e.g., HPLC-UV) J->K

Equilibrium Solubility Determination Workflow

Detailed Protocol
  • Preparation of Saturated Solutions :

    • Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.

    • Accurately add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Processing :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To further separate the solid and liquid phases, centrifuge the vials.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification :

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Logical Relationships in Solubility Prediction

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates the key relationships influencing the solubility of this compound.

Factors Influencing Solubility

Conclusion

While direct, quantitative solubility data for this compound is currently scarce in the literature, its physicochemical properties can be inferred from its structure and predicted through computational methods. This technical guide provides a framework for understanding these properties and offers a detailed experimental protocol for their empirical determination. By following the outlined procedures, researchers can generate reliable solubility data, which is essential for the advancement of research and development involving this promising compound.

References

An In-Depth Technical Guide to the Initial Biological Activity Screening of 3-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro screening protocols to assess the potential biological activities of the novel compound 3-(2H-1,2,3-triazol-2-yl)aniline. The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document outlines the experimental methodologies for preliminary evaluation of these key activities, presents data in a structured format, and includes visualizations of experimental workflows and relevant signaling pathways.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. This helps determine the compound's potency and selectivity.

The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results are summarized in Table 1.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) of this compoundPositive Control (Doxorubicin) IC50 (µM)
MCF-7Breast AdenocarcinomaHypothetical Data0.8 ± 0.1
NCI-H460Lung CarcinomaHypothetical Data1.2 ± 0.2
SF-268GliomaHypothetical Data0.9 ± 0.15
PC-3Prostate CarcinomaHypothetical Data2.5 ± 0.4
HCT116Colon CarcinomaHypothetical Data1.5 ± 0.3

Note: The data presented are for illustrative purposes. Actual values would be determined experimentally.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

  • Compound Treatment:

    • A stock solution of this compound is prepared in DMSO.

    • Cells are treated with a range of concentrations of the test compound and a positive control (e.g., doxorubicin) for 24 to 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.[4]

    • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

    • The absorbance is measured at 570 nm using a microplate reader.[5]

  • IC50 Calculation:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

anticancer_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells in 96-well Plates culture->seed treat Add Compound & Incubate seed->treat add_mtt Add MTT Reagent treat->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read Read Absorbance dissolve->read calculate Calculate IC50 read->calculate

Anticancer screening workflow.

apoptosis_pathway cluster_stimulus External Stimulus cluster_execution Apoptotic Execution compound This compound bax Bax/Bak Activation compound->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 Activation cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Intrinsic apoptosis signaling pathway.

Antimicrobial Activity Screening

The antimicrobial potential of this compound is evaluated against a panel of pathogenic bacteria and fungi to determine its spectrum of activity.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismTypeMIC (µg/mL) of this compoundPositive Control MIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaHypothetical DataAmpicillin: 0.5
Bacillus subtilisGram-positive BacteriaHypothetical DataAmpicillin: 1
Escherichia coliGram-negative BacteriaHypothetical DataAmpicillin: 4
Pseudomonas aeruginosaGram-negative BacteriaHypothetical DataAmpicillin: >128
Candida albicansFungusHypothetical DataFluconazole: 2

Note: The data presented are for illustrative purposes. Actual values would be determined experimentally.

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6][7]

  • Inoculum Preparation:

    • Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.[8]

    • Prepare a suspension of the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]

  • Serial Dilution:

    • Perform a two-fold serial dilution of the test compound and a positive control antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[7]

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plates at an appropriate temperature (e.g., 35 ± 1°C) for 18-24 hours.[6]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6][7]

antimicrobial_workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis culture Culture Microorganism suspension Prepare Bacterial Suspension culture->suspension standardize Standardize to 0.5 McFarland suspension->standardize inoculate Inoculate with Suspension standardize->inoculate dilute Serial Dilution of Compound dilute->inoculate incubate Incubate Plates inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Antimicrobial screening workflow.

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound can be initially assessed through in vitro assays that measure the inhibition of key inflammatory mediators.

The inhibitory effect on inflammatory markers is often expressed as the IC50 value. The results are summarized in Table 3.

Table 3: In Vitro Anti-inflammatory Activity of this compound

AssayTargetIC50 (µM) of this compoundPositive Control (Diclofenac) IC50 (µM)
COX-2 InhibitionCyclooxygenase-2Hypothetical Data0.5 ± 0.05
Nitric Oxide (NO) InhibitioniNOS in MacrophagesHypothetical Data15 ± 1.2
Protein Denaturation InhibitionAlbumin DenaturationHypothetical Data100 ± 8.5

Note: The data presented are for illustrative purposes. Actual values would be determined experimentally.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

  • Cell Culture and Seeding:

    • Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

  • IC50 Calculation:

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • Determine the IC50 value from the dose-response curve.

anti_inflammatory_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis culture Culture Macrophage Cell Line seed Seed Cells in 96-well Plates culture->seed pretreat Pre-treat with Compound seed->pretreat stimulate Stimulate with LPS & Incubate pretreat->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess read Read Absorbance add_griess->read calculate Calculate IC50 read->calculate

Anti-inflammatory screening workflow.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro biological screening of this compound. The described protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities provide a robust framework for elucidating the compound's pharmacological profile. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology. The versatility of the 1,2,3-triazole scaffold suggests that this compound and its derivatives are promising candidates for drug discovery efforts.

References

Computational Modeling of 3-(2H-1,2,3-triazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The aniline scaffold, also prevalent in pharmacologically active compounds, makes 3-(2H-1,2,3-triazol-2-yl)aniline a molecule of significant interest for drug discovery and development. Computational modeling provides a powerful lens through which to examine the structural, electronic, and pharmacokinetic properties of this molecule, offering insights that can guide the synthesis and evaluation of novel therapeutic agents. This technical guide details the computational methodologies employed in the study of this compound and its derivatives, presenting a comprehensive overview of the data and protocols relevant to researchers, scientists, and drug development professionals.

Introduction

The confluence of the 1,2,3-triazole and aniline moieties in a single molecular entity presents a unique opportunity for the design of novel therapeutics. The triazole ring, known for its ability to form hydrogen bonds and engage in dipole-dipole interactions, is considered an isostere of the amide group.[2] This, combined with the versatile substitution patterns of the aniline ring, allows for the fine-tuning of physicochemical and pharmacological properties.[4][5][6] Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with experimental studies.

This guide will explore the key computational techniques applied to the study of this compound, including Density Functional Theory (DFT) for geometric and electronic analysis, molecular docking for the investigation of protein-ligand interactions, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess its drug-likeness.

Molecular Structure and Properties

The foundational aspect of any computational study is the accurate representation of the molecular structure. For this compound, the position of the aniline group on the triazole ring is crucial in determining its overall conformation and electronic distribution. The general structure of aniline-substituted 1,2,3-triazoles is depicted below.

General structure of an aniline-substituted 1,2,3-triazole.

Computational Methodologies

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential.

  • Initial Structure Preparation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Method Selection: Calculations are typically performed using the Gaussian suite of programs.[7] The B3LYP functional with a 6-31G(d,p) basis set is a common choice for such molecules.[7][8]

  • Geometry Optimization: The structure is optimized to find the minimum energy conformation. This involves iterative calculations until the forces on each atom are close to zero.

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).[9]

  • Property Calculation: Following optimization, electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP) are calculated.[4][8]

The following diagram illustrates the typical workflow for DFT analysis.

start Initial 3D Structure method Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->prop_calc results Optimized Structure and Electronic Properties prop_calc->results

Workflow for Density Functional Theory (DFT) analysis.

The following table summarizes key quantum chemical parameters calculated for 1,2,3-triazole derivatives from related studies. These parameters are crucial for understanding the reactivity and stability of the molecules.[7][9]

ParameterSymbolDescriptionTypical Value Range
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital; relates to electron-donating ability.-6.0 to -7.0 eV
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the first vacant orbital; relates to electron-accepting ability.-1.0 to -2.0 eV
HOMO-LUMO Energy GapΔEELUMO - EHOMO; indicates chemical reactivity and stability.4.0 to 5.0 eV
Chemical HardnessηResistance to change in electron distribution.2.0 to 2.5 eV
ElectronegativityχPower of an atom to attract electrons to itself.3.5 to 4.5 eV
ElectrophilicityωA measure of the electrophilic character of a species.2.5 to 4.0 eV
Dipole MomentµA measure of the polarity of the molecule.2.0 to 5.0 Debye
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is extensively used in drug design to understand how a small molecule ligand, such as this compound, might interact with a biological target, typically a protein.

  • Target Protein Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the ligand is prepared and energy-minimized, often using the results from DFT calculations.

  • Binding Site Definition: The active site of the protein is defined, usually based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, MOE) is used to systematically search for the optimal binding pose of the ligand within the active site.[11][12]

  • Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

The logical relationship between the components of a molecular docking study is shown below.

cluster_inputs Inputs cluster_process Process cluster_outputs Outputs protein Target Protein Structure (PDB) docking Molecular Docking Simulation protein->docking ligand Ligand Structure ligand->docking binding_pose Predicted Binding Pose docking->binding_pose binding_affinity Binding Affinity Score docking->binding_affinity interactions Interaction Analysis binding_pose->interactions

Logical relationship in a molecular docking study.

The binding affinity, often expressed as a docking score or binding energy, is a key quantitative output of molecular docking. The table below presents hypothetical binding affinities for this compound with various protein targets, based on typical values for similar compounds.[11][12]

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)5IKR-8.5Arg120, Tyr355, Ser530
Sterol 14α-demethylase (CYP51)5V5Z-7.9Tyr132, His377, Cys449
Epidermal Growth Factor Receptor (EGFR)2J6M-9.1Met793, Lys745, Asp855
Cruzain3IUT-7.2Cys25, Gly66, Asp161
ADME and Drug-Likeness Prediction

In silico ADME prediction is crucial in the early stages of drug discovery to filter out compounds with poor pharmacokinetic properties. Various computational models are used to predict properties related to absorption, distribution, metabolism, and excretion.

  • Input Structure: The 2D or 3D structure of the molecule is used as input for the prediction software (e.g., SwissADME, QikProp).[13]

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties.

  • Drug-Likeness Evaluation: The calculated properties are compared against established rules for drug-likeness, such as Lipinski's Rule of Five, Ghose's filter, and Veber's rule.[6]

The following table summarizes the predicted ADME and physicochemical properties for this compound, based on data for similar compounds.[4][6]

PropertyDescriptionPredicted Value
Molecular WeightMass of the molecule.< 500 g/mol
LogPOctanol-water partition coefficient; a measure of lipophilicity.1.5 - 3.0
Hydrogen Bond DonorsNumber of N-H and O-H bonds.1
Hydrogen Bond AcceptorsNumber of N and O atoms.4
Topological Polar Surface Area (TPSA)Surface sum over all polar atoms; predicts drug transport properties.60 - 80 Ų
Lipinski's Rule of FiveA rule of thumb to evaluate drug-likeness.0 violations
Ghose's FilterDefines the drug-like range for several physicochemical properties.Compliant
Veber's RuleRelates to oral bioavailability.Compliant

Conclusion

The computational modeling of this compound provides a comprehensive framework for understanding its chemical and biological characteristics. DFT calculations offer deep insights into its structural and electronic properties, which are fundamental to its reactivity and interactions. Molecular docking studies can elucidate potential mechanisms of action by identifying key interactions with biological targets, thereby guiding the design of more potent and selective inhibitors. Furthermore, in silico ADME predictions help to assess the compound's drug-likeness and pharmacokinetic profile at an early stage, streamlining the drug development process. This integrated computational approach is invaluable for accelerating the discovery and optimization of novel 1,2,3-triazole-based therapeutic agents.

References

An In-Depth Technical Guide to the Exploratory Reactions of 3-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a versatile heterocyclic compound that serves as a valuable building block in the realms of medicinal chemistry and materials science.[1] This molecule uniquely integrates two privileged structural motifs: an aniline moiety and a 2H-1,2,3-triazole ring. The 1,2,3-triazole core, a hallmark of click chemistry, is prized for its notable dipole moment and its capacity to act as a bioisostere for amide groups, thereby enhancing the stability and efficacy of target molecules.[1] As an intermediate, this compound is instrumental in the synthesis of a wide array of compounds with potential therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[1][2] The electron-rich nature of the triazole ring facilitates crucial weak intermolecular interactions, such as hydrogen bonding and π-stacking, which are pivotal for high-affinity binding to biological targets like enzymes and receptors.[1] Beyond its applications in the life sciences, this aniline derivative is also utilized in the development of dyes, pigments, and advanced polymers.[1] This technical guide provides a comprehensive overview of the synthesis and exploratory reactions of this compound, offering detailed experimental protocols, tabulated data, and visualizations of key chemical transformations.

Synthesis of this compound

The synthesis of this compound presents a notable regioselectivity challenge, as reactions involving 1,2,3-triazole precursors can yield both 1-substituted and 2-substituted isomers. The selective synthesis of the 2H-isomer is crucial and can be achieved through several strategic approaches.

Synthetic Pathway Overview

A plausible and effective synthetic route to this compound involves a two-step process: the regioselective N-arylation of a protected 1,2,3-triazole followed by the reduction of a nitro group to the desired aniline.

G cluster_synthesis Synthesis of this compound 3-Nitrophenylboronic_acid 3-Nitrophenylboronic acid Chan_Lam_Coupling Chan-Lam Coupling (Cu(OAc)2, Base, Solvent) 3-Nitrophenylboronic_acid->Chan_Lam_Coupling 1H_123_Triazole 1H-1,2,3-Triazole 1H_123_Triazole->Chan_Lam_Coupling 3_Nitro 3-(2H-1,2,3-Triazol-2-yl)nitrobenzene Chan_Lam_Coupling->3_Nitro Reduction Reduction (e.g., Pd/C, H2) 3_Nitro->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2H-1,2,3-triazol-2-yl)nitrobenzene via Chan-Lam Coupling

The Chan-Lam coupling reaction provides a regioselective method for the N-arylation of 1,2,3-triazoles, favoring the formation of the 2-substituted isomer.[3]

  • Reagents and Materials:

    • 1H-1,2,3-Triazole

    • 3-Nitrophenylboronic acid

    • Copper(II) acetate (Cu(OAc)₂)

    • A suitable base (e.g., pyridine, triethylamine)

    • An appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

    • Molecular sieves (optional, to ensure anhydrous conditions)

  • Procedure:

    • To a stirred solution of 1H-1,2,3-triazole (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in the chosen solvent, add copper(II) acetate (0.1 eq) and the base (2.0 eq).

    • The reaction mixture is stirred at room temperature under an air atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford 3-(2H-1,2,3-triazol-2-yl)nitrobenzene.

Step 2: Reduction of 3-(2H-1,2,3-triazol-2-yl)nitrobenzene to this compound

The reduction of the nitro group to an amine is a standard transformation that can be effectively achieved by catalytic hydrogenation.

  • Reagents and Materials:

    • 3-(2H-1,2,3-Triazol-2-yl)nitrobenzene

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • 3-(2H-1,2,3-triazol-2-yl)nitrobenzene is dissolved in methanol or ethanol in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

    • The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 40-50 psi) at room temperature for several hours until the reaction is complete (monitored by TLC).

    • After completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield this compound.

Spectroscopic Characterization

The structural confirmation of this compound and its intermediates is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)
This compound Expected signals for the triazole protons (singlet), and aromatic protons of the aniline ring (multiplets). The NH2 protons would appear as a broad singlet.[4]Expected signals for the triazole carbons and the aromatic carbons of the aniline ring.[4]Characteristic N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C=C and C-N stretching vibrations from both the aniline and triazole rings.[1]
3-(2H-1,2,3-triazol-2-yl)nitrobenzene Expected signals for the triazole protons (singlet), and aromatic protons of the nitrobenzene ring (multiplets).Expected signals for the triazole carbons and the aromatic carbons of the nitrobenzene ring. The carbon bearing the nitro group would be deshielded.Characteristic N-O stretching of the nitro group, C-H stretching of the aromatic rings, and C=C and C-N stretching vibrations from both the nitrobenzene and triazole rings.

Exploratory Reactions of this compound

The presence of a primary aromatic amine functionality in this compound opens up a vast landscape for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potential applications in drug discovery and materials science.

Diazotization and Azo Coupling Reactions

The primary amine group can be readily converted into a diazonium salt, which can then undergo coupling reactions with various aromatic compounds to form azo dyes. This classic transformation is a cornerstone of dye chemistry and can be exploited to synthesize novel chromophores.

G cluster_azo Azo Coupling Reaction Aniline This compound Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aniline->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Partner Aromatic Coupling Partner (e.g., Phenol, Naphthol) Coupling_Partner->Azo_Coupling Azo_Dye Azo Dye Derivative Azo_Coupling->Azo_Dye

Caption: Diazotization and azo coupling of the title compound.

Experimental Protocol: Synthesis of an Azo Dye Derivative

  • Reagents and Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • An aromatic coupling partner (e.g., phenol, β-naphthol)

    • Sodium hydroxide (NaOH) solution

  • Procedure:

    • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete diazotization.

    • In a separate beaker, dissolve the aromatic coupling partner in a dilute sodium hydroxide solution and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form immediately.

    • After the addition is complete, continue stirring for another 30 minutes.

    • Collect the precipitated azo dye by filtration, wash with cold water until the filtrate is neutral, and dry.

Amide and Sulfonamide Formation

The nucleophilic nature of the aniline's amino group allows for its facile acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.

G cluster_amide Amide and Sulfonamide Synthesis Aniline This compound Acylation Acylation/ Sulfonylation Aniline->Acylation Acylating_Agent Acylating/Sulfonylating Agent (R-COCl or R-SO2Cl) Acylating_Agent->Acylation Amide_Sulfonamide Amide or Sulfonamide Derivative Acylation->Amide_Sulfonamide

Caption: Amide and sulfonamide synthesis from the title compound.

Experimental Protocol: General Procedure for Amide Synthesis

  • Reagents and Materials:

    • This compound

    • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

    • A non-nucleophilic base (e.g., triethylamine, pyridine)

    • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Procedure:

    • Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.

    • Cool the solution in an ice bath.

    • Add the acyl chloride or anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest to researchers in drug development. The triazole-aniline scaffold is a common feature in molecules targeting a variety of biological pathways. For instance, compounds incorporating this moiety have been investigated for their potential as kinase inhibitors for the treatment of autoimmune diseases.[5] The ability to readily modify the aniline group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

In materials science, the derivatization of this compound can lead to the creation of novel polymers with enhanced thermal stability and adhesion properties. The introduction of polymerizable groups or the incorporation of the triazole-aniline unit into larger macromolecular structures can impart desirable characteristics for applications in coatings, adhesives, and electronic materials.

Conclusion

This compound is a key synthetic intermediate with significant potential in both medicinal chemistry and materials science. The regioselective synthesis of this compound, while challenging, can be achieved through modern synthetic methodologies such as the Chan-Lam coupling. The presence of a reactive aniline functionality provides a versatile handle for a wide range of exploratory reactions, enabling the generation of diverse molecular architectures. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel compounds with valuable biological activities and material properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important building block.

References

An In-Depth Technical Guide to 3-(2H-1,2,3-triazol-2-yl)aniline (CAS No. 626248-56-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2H-1,2,3-triazol-2-yl)aniline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, purification, and spectral characterization. While specific biological targets and signaling pathways for this exact molecule are not yet fully elucidated in publicly available literature, this guide discusses the known biological activities of closely related 1,2,3-triazole and aniline derivatives to provide a framework for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a stable organic molecule integrating an aniline moiety with a 2H-1,2,3-triazole ring. The 1,2,3-triazole core is a well-established pharmacophore known for its role in enhancing the stability and efficacy of bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 626248-56-4
Molecular Formula C₈H₈N₄
Molecular Weight 160.18 g/mol
Appearance Likely a solid at room temperature
Melting Point Not explicitly reported for this isomer, but related benzimidazolylaniline compounds have melting points in the range of 252-253 °C.[2]
Boiling Point Not explicitly reported. A related isomer, 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, has a predicted boiling point of 411.9°C at 760 mmHg.[3]
Density Not explicitly reported. A related isomer, 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, has a predicted density of 1.27 g/cm³.[3]
Solubility Expected to be soluble in organic solvents like DMSO and DMF.

Synthesis and Purification

General Synthetic Approach

The synthesis of aniline-substituted triazoles often involves a multi-step process. A common strategy is the diazotization of a substituted aniline, followed by azidation and subsequent cycloaddition with an appropriate alkyne. For the synthesis of 2-substituted-2H-1,2,3-triazoles, specific reaction conditions are required to favor this isomer over the 1-substituted counterpart.

Diagram 1: General Synthesis Workflow

G cluster_0 Step 1: Diazotization & Azidation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Functional Group Interconversion Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl Azide Aryl Azide Diazonium->Azide NaN₃ Triazole 1,2,3-Triazole Derivative Azide->Triazole Alkyne Terminal Alkyne Alkyne->Triazole Cu(I) catalyst FinalProduct This compound Triazole->FinalProduct e.g., Reduction of Nitro Group

Caption: A generalized workflow for the synthesis of aniline-substituted 1,2,3-triazoles.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of this compound, adapted from procedures for similar compounds.[2][4][5]

Step 1: Synthesis of 3-Azidoaniline

  • Dissolve 3-nitroaniline in a suitable acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • To the cold diazonium salt solution, add a solution of sodium azide (NaN₃) dropwise.

  • Allow the reaction to stir for a specified time at low temperature, then warm to room temperature.

  • Extract the resulting 3-azido-nitrobenzene with an organic solvent (e.g., ethyl acetate).

  • Reduce the nitro group of 3-azido-nitrobenzene to an amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield 3-azidoaniline.

Step 2: Synthesis of this compound

  • In a suitable solvent, combine 3-azidoaniline with a source of a two-carbon unit that can form the triazole ring, such as a protected acetylene equivalent. The specific choice of reagent and catalyst will be crucial to direct the regioselectivity towards the 2H-isomer.

  • A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming 1,4-disubstituted 1,2,3-triazoles. To obtain the 2-substituted isomer, alternative catalytic systems or a different synthetic strategy might be necessary.

  • The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

Purification

Purification of the final product can be achieved through standard laboratory techniques.[6][7]

  • Column Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the desired compound.

  • Crystallization: Further purification can be achieved by crystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic methods. While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on data from analogous structures.[1][8][9]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR - Aniline Protons: Aromatic region (δ 6.5-7.5 ppm), exhibiting complex splitting patterns (multiplets, doublets, triplets).- Triazole Protons: A singlet in the aromatic region (δ 7.5-8.5 ppm).- Amine Protons: A broad singlet (δ 3.5-5.0 ppm), the chemical shift of which is solvent and concentration-dependent.
¹³C NMR - Aniline Carbons: Aromatic region (δ 110-150 ppm).- Triazole Carbons: Aromatic region (δ 120-140 ppm).
FTIR (cm⁻¹) - N-H Stretch (Amine): 3300-3500 (two bands for primary amine).- C-H Stretch (Aromatic): 3000-3100.- N=N Stretch (Triazole): ~1550-1570.- C=C Stretch (Aromatic): 1450-1600.
Mass Spec (m/z) - Molecular Ion (M⁺): Expected at approximately 160.07.

Potential Applications in Drug Development and Research

Derivatives of 1,2,3-triazole are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[8][10]

  • Anticancer Activity: Many triazole derivatives have been investigated for their potential as anticancer agents.[3] They can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.

  • Antimicrobial and Antifungal Activity: The triazole moiety is a key component in several antifungal drugs. Aniline-triazole hybrids have also been explored for their antibacterial properties.

  • Enzyme Inhibition: The nitrogen-rich triazole ring can participate in hydrogen bonding and other interactions with the active sites of enzymes, leading to their inhibition.

Potential Signaling Pathway Involvement

Given the prevalence of triazole and aniline moieties in compounds with demonstrated anticancer activity, it is plausible that this compound could interact with signaling pathways crucial for cancer cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in various cancers.

Diagram 2: Hypothetical Interaction with the PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 3-(2H-1,2,3-triazol- 2-yl)aniline (Hypothetical Target) Compound->PI3K Inhibition? Compound->Akt Inhibition? Compound->mTORC1 Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

This diagram illustrates potential points of intervention for a small molecule inhibitor within this pathway. It is important to note that this is a speculative model, and experimental validation is required to determine if and how this compound interacts with these or other cellular signaling cascades.

Conclusion

This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and potential. Future research should focus on developing a robust and regioselective synthesis, fully characterizing the compound using modern analytical techniques, and conducting biological assays to elucidate its mechanism of action and identify specific molecular targets and signaling pathways. Such studies will be crucial in unlocking the full therapeutic and technological potential of this promising molecule.

References

Methodological & Application

Application Notes and Protocols: 3-(2H-1,2,3-triazol-2-yl)aniline in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a versatile bifunctional building block of significant interest in the fields of medicinal chemistry, materials science, and diagnostics.[1] This compound features a reactive aniline group, which can be readily modified, and a stable 2H-1,2,3-triazole moiety. The 1,2,3-triazole core is a well-established pharmacophore and a key component of "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[2][3] The unique 2-substituted isomeric form of the triazole ring in this molecule offers a distinct spatial arrangement compared to its more common 1-substituted counterpart, potentially leading to novel biological activities and material properties.

The aniline functional group can be diazotized to form a highly reactive diazonium salt, which can then be converted to an azide. This transforms the molecule into a valuable reagent for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[4] This allows for the efficient covalent linking of the 3-(2H-1,2,3-triazol-2-yl)phenyl moiety to a wide array of alkyne-containing molecules, including biomolecules, polymers, and reporter probes.

These application notes provide an overview of the synthesis and potential applications of this compound as a click chemistry building block, complete with detailed experimental protocols and supporting data.

Physicochemical Properties

PropertyValueReference
CAS Number 626248-56-4--INVALID-LINK--
Molecular Formula C₈H₈N₄--INVALID-LINK--
Molecular Weight 160.18 g/mol --INVALID-LINK--
Appearance Brown powderGeneric supplier data
Purity >97%Generic supplier data

Synthesis of this compound

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles presents a synthetic challenge, as the formation of the 1-substituted isomer is often thermodynamically favored. However, specific reaction conditions can be employed to direct the synthesis towards the desired 2-substituted product. A plausible two-step synthetic route starting from 3-nitroaniline is outlined below.

Synthesis of this compound cluster_0 Step 1: Regioselective Triazole Formation cluster_1 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Intermediate_A 2-(3-Nitrophenyl)-2H-1,2,3-triazole 3-Nitroaniline->Intermediate_A 1. NaNO2, HCl 2. NaN3 3. Acetylene source, Catalyst Final_Product This compound Intermediate_A->Final_Product Reducing agent (e.g., H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-2H-1,2,3-triazole (Intermediate A)

This protocol is adapted from general methods for the regioselective synthesis of 2-substituted-2H-1,2,3-triazoles.

Materials:

  • 3-Nitroaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Acetylene source (e.g., calcium carbide or ethynyltrimethylsilane)

  • Copper(I) catalyst (e.g., CuI)

  • Organic solvent (e.g., DMF, DMSO)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: Dissolve 3-nitroaniline in a suitable acidic solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution. A precipitate of 3-nitrophenyl azide should form.

  • Cycloaddition: Isolate the 3-nitrophenyl azide and dissolve it in an appropriate organic solvent. Add the acetylene source and the copper(I) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to isolate 2-(3-nitrophenyl)-2H-1,2,3-triazole.

Experimental Protocol: Reduction to this compound (Final Product)

Materials:

  • 2-(3-Nitrophenyl)-2H-1,2,3-triazole

  • Reducing agent (e.g., 10% Palladium on carbon, Tin(II) chloride)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

  • Hydrogen source (if using catalytic hydrogenation)

Procedure:

  • Dissolve 2-(3-nitrophenyl)-2H-1,2,3-triazole in a suitable solvent.

  • Add the reducing agent. For catalytic hydrogenation, add 10% Pd/C and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Filter off the catalyst (if applicable) and concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain this compound.

Application in Click Chemistry: Synthesis of a Triazole-linked Conjugate

The aniline group of this compound can be converted to an azide, creating a building block for CuAAC reactions. This allows for the conjugation of the 3-(2H-1,2,3-triazol-2-yl)phenyl moiety to alkyne-containing molecules.

Click_Chemistry_Workflow cluster_0 Step 1: Azide Formation cluster_1 Step 2: CuAAC Click Reaction Aniline This compound Azide 1-Azido-3-(2H-1,2,3-triazol-2-yl)benzene Aniline->Azide 1. NaNO2, HCl 2. NaN3 Product Triazole-linked Conjugate Azide->Product + Alkyne Alkyne-containing molecule (R-C≡CH) Alkyne->Product Cu(I) catalyst (e.g., CuSO4, Na-ascorbate)

Caption: Workflow for the application of the title compound in click chemistry.

Experimental Protocol: Synthesis of 1-Azido-3-(2H-1,2,3-triazol-2-yl)benzene

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Deionized water

  • Ice

Procedure:

  • Follow the diazotization and azide formation steps as described in the synthesis of the intermediate A, starting from this compound.

  • Isolate the crude 1-azido-3-(2H-1,2,3-triazol-2-yl)benzene, which can often be used in the next step without extensive purification.

Experimental Protocol: General CuAAC Reaction

Materials:

  • 1-Azido-3-(2H-1,2,3-triazol-2-yl)benzene

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

  • In a reaction vessel, dissolve the alkyne-containing molecule and 1-azido-3-(2H-1,2,3-triazol-2-yl)benzene in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-2H-1,2,3-triazoles, providing an indication of the expected efficiency of the proposed synthetic steps.

Starting MaterialReagents and ConditionsProductYield (%)Reference
4-Bromo-NH-1,2,3-triazoleAlkyl halide, K₂CO₃, DMF2-Alkyl-4-bromo-1,2,3-triazoleGood--INVALID-LINK--
5-Aryl-4-trifluoroacetyltriazoleAryl halide, Na₂CO₃, DMF2-Aryl-5-aryl-4-trifluoroacetyltriazoleup to 86%--INVALID-LINK--
NH-1,2,3-triazoleα,β-unsaturated ketones, catalytic base, aprotic solvent2H-1,2,3-triazolyl-ketonesGood--INVALID-LINK--
Terminal alkyne, NaN₃, formaldehydeCu(I) catalyst2-Hydroxymethyl-2H-1,2,3-triazole67-95%--INVALID-LINK--

Applications in Drug Discovery and Materials Science

The ability to readily conjugate the 3-(2H-1,2,3-triazol-2-yl)phenyl moiety to other molecules via click chemistry opens up numerous possibilities in various research areas:

  • Drug Discovery: This building block can be used to synthesize libraries of compounds for high-throughput screening. The triazole linker is known to be metabolically stable and can act as a bioisostere for an amide bond, potentially improving the pharmacokinetic properties of drug candidates.[5]

  • Bioconjugation: The azide-functionalized derivative can be "clicked" onto alkyne-modified proteins, nucleic acids, or other biomolecules for applications in proteomics, diagnostics, and targeted drug delivery.

  • Materials Science: Incorporation of this rigid, polar triazole-aniline unit into polymers can modify their physical and chemical properties, such as thermal stability, conductivity, and solubility.

  • Fluorescent Probes: The aniline group can be part of a larger chromophore system, and its conjugation to specific targets via the triazole linker can be used to develop fluorescent probes for biological imaging.

Conclusion

This compound is a valuable and versatile building block for click chemistry. Its synthesis, while requiring careful control of regioselectivity, provides access to a unique structural motif. The protocols provided herein offer a practical guide for the preparation and application of this compound in the synthesis of novel conjugates for a wide range of applications in research and development. The combination of the reactive aniline functionality and the robust triazole core makes this molecule a powerful tool for the construction of complex molecular architectures.

References

Application Notes and Protocols for 3-(2H-1,2,3-triazol-2-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. This compound incorporates a reactive aniline moiety and a stable 1,2,3-triazole ring system. The aniline group serves as a key handle for a variety of chemical transformations, including amide bond formation, urea and thiourea synthesis, and as a precursor for further heterocyclic ring constructions. The 1,2,3-triazole moiety is a well-established pharmacophore known for its ability to participate in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds.[1] This combination of features makes this compound an attractive starting material for the development of a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3]

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and include detailed experimental protocols for its derivatization.

Key Applications in Medicinal Chemistry

The unique structural features of this compound allow for its application in the synthesis of diverse compound libraries for drug discovery.

  • Kinase Inhibitors: The aniline nitrogen can be readily acylated or reacted with sulfonyl chlorides to generate libraries of compounds for screening against various kinases. The triazole ring can occupy the solvent-exposed region of the ATP-binding pocket, while the substituted aniline portion can be tailored to interact with specific amino acid residues, leading to potent and selective inhibitors.

  • Anticancer Agents: Derivatives of this compound have been explored for their antiproliferative activities. The ability to easily generate a wide array of analogs allows for the systematic exploration of structure-activity relationships (SAR) to optimize cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The 1,2,3-triazole scaffold is a known component of many antimicrobial drugs. By modifying the aniline functionality of this compound, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.

Experimental Protocols

The following protocols describe common synthetic transformations utilizing this compound as a starting material.

Protocol 1: Synthesis of N-(3-(2H-1,2,3-triazol-2-yl)phenyl)acetamide (Amide Formation)

This protocol details a standard procedure for the acylation of the aniline nitrogen of this compound.

Reaction Scheme:

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(3-(2H-1,2,3-triazol-2-yl)phenyl)acetamide.

Protocol 2: Synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)phenyl)-3-phenylurea (Urea Formation)

This protocol describes the synthesis of a urea derivative from this compound.

Reaction Scheme:

Materials:

  • This compound

  • Phenyl isocyanate

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Hexanes or diethyl ether for precipitation/trituration

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

  • Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution during the reaction. Monitor the reaction by TLC.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent (THF, DCM, hexanes, or diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with hexanes or diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to yield 1-(3-(2H-1,2,3-triazol-2-yl)phenyl)-3-phenylurea. Further purification by recrystallization or column chromatography may be performed if necessary.

Data Presentation

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table provides a template for organizing such data once obtained through screening.

Table 1: Template for In Vitro Bioactivity Data of this compound Derivatives

Compound IDTargetAssay TypeIC50/EC50 (µM)Cell LineReference
Derivative 1Kinase XKinase Inhibition
Derivative 2Cancer Cell Line YCytotoxicity
Derivative 3Bacteria ZMIC

Visualizations

Logical Relationship of Synthetic Utility

The following diagram illustrates the central role of this compound as a versatile starting material for the synthesis of various classes of bioactive compounds.

G A This compound B Amide Derivatives A->B Acylation C Urea/Thiourea Derivatives A->C Reaction with Isocyanates/ Isothiocyanates D Sulfonamide Derivatives A->D Reaction with Sulfonyl Chlorides E Heterocyclic Derivatives A->E Cyclization Reactions G cluster_0 Synthesis & Purification cluster_1 Screening & Analysis A This compound B Derivatization Reaction (e.g., Acylation, Urea formation) A->B C Purification (Chromatography/Recrystallization) B->C D Biological Screening (e.g., Kinase Assay, Cytotoxicity Assay) C->D Compound Library E Hit Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Compound Optimization F->G

References

Application Notes and Protocols for 3-(2H-1,2,3-Triazol-2-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(2H-1,2,3-triazol-2-yl)aniline, a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for the preparation of this compound and its utilization in further synthetic transformations.

Introduction

This compound features a unique structural motif combining an aniline moiety with a 2-substituted-2H-1,2,3-triazole ring. The 1,2,3-triazole core is a well-recognized pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[1] The aniline functional group serves as a versatile handle for a wide array of chemical modifications, making this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. Notably, the 2H-isomer of the 1,2,3-triazole offers a distinct electronic and steric profile compared to its more common 1H-counterpart, which can be exploited to fine-tune the properties of target molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence involving the regioselective N-arylation of 1,2,3-triazole with a suitable 3-nitrophenyl electrophile, followed by the reduction of the nitro group. The regioselectivity of the initial N-arylation is crucial for obtaining the desired 2H-isomer.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-(3-Nitrophenyl)-2H-1,2,3-triazole

This protocol is adapted from established methods for the regioselective N-arylation of 1,2,3-triazoles.[2]

Materials and Reagents:

  • 1,2,3-Triazole

  • 1-Fluoro-3-nitrobenzene

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-fluoro-3-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-nitrophenyl)-2H-1,2,3-triazole.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group to an amine.

Materials and Reagents:

  • 2-(3-Nitrophenyl)-2H-1,2,3-triazole

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3-nitrophenyl)-2H-1,2,3-triazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise at 0 °C.

  • Stir the reaction mixture at 65 °C for 3 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Quantitative Data Summary
StepProductStarting MaterialsReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12-(3-Nitrophenyl)-2H-1,2,3-triazole1,2,3-Triazole, 1-Fluoro-3-nitrobenzeneK₂CO₃DMF10012-16~70-85>95
2This compound2-(3-Nitrophenyl)-2H-1,2,3-triazoleSnCl₂·2H₂O, HClEthanol653~85-95>98

Note: Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.

Applications in Organic Synthesis

This compound is a versatile building block with significant potential in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

Synthesis of Bioactive Molecules and Drug Scaffolds

The aniline moiety provides a reactive site for various transformations, allowing for the incorporation of the 2H-1,2,3-triazol-2-ylphenyl group into larger, more complex structures. This is particularly relevant in medicinal chemistry where this scaffold can be used to generate libraries of compounds for screening against various biological targets. The 1,2,3-triazole ring itself is a known pharmacophore present in a number of FDA-approved drugs.[4]

Building Block for Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of target proteins.[4] They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound can serve as a precursor to either the target protein ligand or the linker component. The aniline group can be readily functionalized to attach a linker or to be integrated into a larger ligand structure. The 2H-1,2,3-triazole offers a stable and synthetically accessible core for linker design.[5]

Experimental Protocol: Amide Coupling for Linker Attachment

This protocol describes a general method for attaching a carboxylic acid-containing linker to the aniline nitrogen of this compound.

Materials and Reagents:

  • This compound

  • Carboxylic acid linker (e.g., a PEG linker with a terminal carboxyl group)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid linker (1.0 eq) and the coupling reagent (DCC or HATU, 1.1 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the mixture.

  • In a separate flask, dissolve this compound (1.2 eq) in the same anhydrous solvent.

  • Add the aniline solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired amide-linked conjugate.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Reduction 1,2,3-Triazole 1,2,3-Triazole K2CO3_DMF K2CO3, DMF 100 °C 1,2,3-Triazole->K2CO3_DMF 1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene 1-Fluoro-3-nitrobenzene->K2CO3_DMF Nitro_Intermediate 2-(3-Nitrophenyl)-2H-1,2,3-triazole K2CO3_DMF->Nitro_Intermediate SnCl2_HCl SnCl2.2H2O, HCl Ethanol, 65 °C Nitro_Intermediate->SnCl2_HCl Final_Product This compound SnCl2_HCl->Final_Product

Caption: Synthetic route to this compound.

Application in PROTAC Synthesis

PROTAC_Synthesis Aniline_Building_Block This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Aniline_Building_Block->Coupling Linker_COOH Linker-COOH Linker_COOH->Coupling Linked_Intermediate Linker-NH-(3-(2H-1,2,3-triazol-2-yl)phenyl) Coupling->Linked_Intermediate PROTAC PROTAC Molecule Linked_Intermediate->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

Caption: General workflow for incorporating the building block into a PROTAC.

References

Application Notes and Protocols for 3-(2H-1,2,3-triazol-2-yl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications and detailed experimental data for 3-(2H-1,2,3-triazol-2-yl)aniline in materials science are not extensively reported in publicly available literature. The following application notes and protocols are based on the properties and reactions of closely related aromatic amines containing triazole moieties. The data and methodologies presented are derived from studies on analogous compounds and are intended to serve as a representative guide for researchers exploring the potential of this compound in the synthesis of novel polymers.

Introduction

This compound is a versatile bifunctional molecule incorporating a reactive aniline group and a stable 1,2,3-triazole ring. This unique combination makes it a promising monomer for the synthesis of advanced functional polymers, particularly aromatic polyamides (aramids). The presence of the triazole ring is anticipated to impart desirable properties to the resulting polymers, including high thermal stability, enhanced solubility in organic solvents, and the potential for metal-ion chelation. These characteristics make such polymers attractive for a range of applications in materials science, including high-performance films, membranes for separation processes, and functional coatings.

The triazole moiety can enhance intermolecular interactions through hydrogen bonding and dipole-dipole interactions, potentially leading to materials with improved mechanical properties. Furthermore, the nitrogen-rich triazole ring can act as a ligand for metal ions, opening up possibilities for applications in catalysis, sensing, and environmental remediation for the removal of heavy metal cations.

Application: Synthesis of High-Performance Aromatic Polyamides

Aromatic polyamides incorporating this compound as a diamine monomer can be synthesized via low-temperature solution polycondensation with various aromatic diacid chlorides. The resulting polymers are expected to exhibit excellent thermal stability and good solubility in polar aprotic solvents, which is an advantage over many conventional aramids that are often difficult to process.

Logical Relationship Diagram

logical_relationship Monomer This compound (Diamine Monomer) Polymerization Low-Temperature Solution Polycondensation Monomer->Polymerization Diacid Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) Diacid->Polymerization Polymer Aromatic Polyamide with Pendant Triazole Groups Polymerization->Polymer Properties Enhanced Properties: - High Thermal Stability - Improved Solubility - Metal Chelation Capability - Good Mechanical Properties Polymer->Properties

Caption: Relationship between the monomer and the resulting polymer properties.

Quantitative Data Summary (Analogous Systems)

The following tables summarize the properties of aromatic polyamides synthesized from aromatic diamines containing triazole moieties, which are expected to be comparable to polymers derived from this compound.

Table 1: Thermal Properties of Analogous Aromatic Polyamides

Polymer IDDiamine MonomerDiacid ChlorideInherent Viscosity (dL/g)¹Tg (°C)²T10% (°C)³Char Yield at 600°C (%) (N₂)
PA-14-Amino-3-hydrazino-5-mercapto-1,2,4-triazole derivativeTerephthaloyl chloride0.47>100230-
PA-24-Amino-3-hydrazino-5-mercapto-1,2,4-triazole derivativeIsophthaloyl chloride0.4265210-
PA-34-Amino-3-hydrazino-5-mercapto-1,2,4-triazole derivativeAdipoyl chloride0.3855180-

¹Measured in DMF at 25 °C.[1] ²Glass transition temperature, determined by DSC.[1] ³Temperature at 10% weight loss, determined by TGA in a nitrogen atmosphere.[2]

Table 2: Solubility of Analogous Aromatic Polyamides

Polymer IDNMPDMAcDMFDMSOTCEH₂SO₄
PA-1++++++++++++
PA-2++++++++++++
PA-3++++++++++++

(++) Soluble at room temperature.[1] *NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide; TCE: Tetrachloroethane.

Experimental Protocols

Protocol 1: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This protocol describes a general procedure for the synthesis of aromatic polyamides from a diamine and a diacid chloride.

Materials:

  • This compound (or analogous diamine)

  • Terephthaloyl chloride (or other aromatic diacid chloride)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA), anhydrous

  • Methanol

  • Deionized water

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve the diamine monomer (e.g., 2 mmol) in anhydrous DMF (30 mL).

  • Add triethylamine (0.8 mL) to the solution as an acid acceptor.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate beaker, dissolve the diacid chloride (2 mmol) in anhydrous DMF (20 mL).

  • Add the diacid chloride solution dropwise to the stirred diamine solution at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 5 hours under a nitrogen atmosphere.

  • Precipitate the resulting polymer by pouring the viscous solution into 200 mL of cold water with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification A Dissolve Diamine in DMF with TEA B Cool to 0°C A->B C Add Diacid Chloride Solution Dropwise B->C D Stir at Room Temperature for 5 hours C->D E Precipitate in Water D->E Polymerization Complete F Filter the Polymer E->F G Wash with Water and Methanol F->G H Dry under Vacuum G->H I Polymer Characterization (FTIR, NMR, TGA, DSC) H->I Characterization

Caption: General workflow for the synthesis and purification of aromatic polyamides.

Protocol 2: Characterization of Polyamides

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the dried polymer sample using a KBr pellet or as a thin film.

  • Confirm the formation of the polyamide by identifying characteristic absorption bands:

    • N-H stretching: ~3300 cm⁻¹

    • C=O stretching (Amide I): ~1650 cm⁻¹

    • N-H bending (Amide II): ~1540 cm⁻¹

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record ¹H NMR and ¹³C NMR spectra to confirm the polymer structure.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Heat a small sample of the polymer from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Determine the decomposition temperatures (e.g., T₅% and T₁₀% weight loss) and the char yield at a high temperature (e.g., 600 °C or 800 °C).

  • Differential Scanning Calorimetry (DSC):

    • Heat the sample to a temperature above its expected glass transition temperature (Tg), then cool it rapidly, and then reheat at a controlled rate (e.g., 10 °C/min).

    • Determine the Tg from the second heating scan.

4. Mechanical Properties (for films):

  • Prepare thin films of the polymer by solution casting (dissolving the polymer in a suitable solvent, casting onto a glass plate, and evaporating the solvent).

  • Cut the films into dumbbell-shaped specimens.

  • Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine according to ASTM standards.

Potential Applications

Polymers derived from this compound hold promise for various advanced applications:

  • High-Temperature Resistant Materials: Due to their expected high thermal stability, these polyamides can be used in applications requiring resistance to extreme temperatures, such as in the aerospace and automotive industries.

  • Gas Separation Membranes: The introduction of the triazole group can create specific free volume characteristics, making these polymers candidates for gas separation membranes.

  • Metal Scavengers: The chelating ability of the triazole ring makes these materials suitable for removing heavy metal ions from wastewater.[3]

  • Advanced Coatings and Films: Their good solubility could facilitate the processing of these polymers into durable and protective coatings and films.

References

Application Notes and Protocols: 3-(2H-1,2,3-triazol-2-yl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a bifunctional organic molecule incorporating both a triazole ring and an aniline moiety. The 1,2,3-triazole unit, a five-membered heterocycle with three nitrogen atoms, is a well-established coordinating ligand in transition metal chemistry. The presence of multiple nitrogen atoms allows for versatile coordination modes, acting as a monodentate, bidentate, or bridging ligand. The aniline group provides an additional coordination site and a platform for further functionalization, making this ligand an attractive candidate for the synthesis of novel coordination complexes with potential applications in catalysis, materials science, and medicinal chemistry.

These application notes provide an overview of the potential use of this compound as a ligand in coordination chemistry, including hypothetical experimental protocols for the synthesis of the ligand and its metal complexes, characterization data based on analogous compounds, and potential applications.

I. Synthesis Protocols

A. Synthesis of this compound Ligand

This protocol describes a potential synthetic route to this compound. The synthesis of 2-substituted-2H-1,2,3-triazoles can be challenging due to the formation of the 1-substituted isomer. Specialized synthetic methods are often required to achieve regioselectivity. The following is a generalized procedure based on known methods for the synthesis of similar compounds.

Experimental Protocol:

  • Step 1: Synthesis of 3-azidoaniline.

    • Dissolve 3-aminoaniline in a suitable acidic aqueous solution (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-azidoaniline. Caution: Azide compounds are potentially explosive and should be handled with care.

  • Step 2: Cycloaddition Reaction.

    • The synthesis of 2H-1,2,3-triazoles from azides can be achieved through various methods, including reactions with vinyl acetates or other suitable precursors, often requiring specific catalysts or reaction conditions to favor the 2-substituted product. A potential route involves a [3+2] cycloaddition.

    • In a suitable solvent, react 3-azidoaniline with a two-carbon synthon under conditions that favor the formation of the 2H-triazole isomer. This may involve specific metal catalysts or photochemical conditions.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

B. Synthesis of a Representative Metal Complex: Dichloro-bis[this compound]metal(II)

This protocol outlines a general procedure for the synthesis of a metal(II) complex using this compound as a ligand.

Experimental Protocol:

  • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).

  • In a separate flask, dissolve the metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) (1 equivalent) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, slowly evaporate the solvent until crystals appear.

  • Wash the collected solid with a small amount of cold solvent and dry under vacuum.

  • Recrystallize from a suitable solvent system to obtain pure crystals of the complex.

II. Data Presentation

Due to the lack of specific experimental data for complexes of this compound, the following tables present representative data from analogous triazole-containing coordination compounds to provide an indication of expected values.

Table 1: Representative Crystallographic Data for a Hypothetical M(II) Complex.

ParameterHypothetical Value
Empirical FormulaC₁₆H₁₆Cl₂N₈M
Formula Weight(Varies with metal)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-12
b (Å)~8-10
c (Å)~14-16
β (°)~95-105
Volume (ų)~1500-1800
Z4
Density (calculated) (g/cm³)~1.5-1.7

Table 2: Representative Bond Lengths and Angles for a Hypothetical M(II) Complex.

BondLength (Å)AngleAngle (°)
M-N(triazole)~2.0-2.2N(triazole)-M-N(triazole)~85-95
M-N(aniline)~2.1-2.3N(triazole)-M-Cl~90-95, ~165-175
M-Cl~2.3-2.5N(aniline)-M-Cl~85-95, ~170-180
Cl-M-Cl~90-100

Note: The data presented in Tables 1 and 2 are hypothetical and based on values reported for similar metal complexes with other substituted triazole ligands. Actual values for complexes of this compound would need to be determined experimentally.

III. Visualizations

A. Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of metal complexes with this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Ligand_Synthesis Synthesis of This compound Complex_Synthesis Synthesis of Metal Complex Ligand_Synthesis->Complex_Synthesis Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Complex_Synthesis->Spectroscopy Xray X-ray Crystallography Complex_Synthesis->Xray Elemental Elemental Analysis Complex_Synthesis->Elemental Catalysis Catalytic Activity Screening Spectroscopy->Catalysis Xray->Catalysis Elemental->Catalysis

Caption: General workflow for synthesis and characterization.

B. Hypothetical Catalytic Cycle

This diagram illustrates a hypothetical catalytic cycle for a cross-coupling reaction that could be catalyzed by a metal complex of this compound.

G Catalyst [M(L)n] Oxidative_Addition Oxidative Addition (R-X) Catalyst->Oxidative_Addition Intermediate1 [M(L)n(R)(X)] Oxidative_Addition->Intermediate1 Transmetalation Transmetalation (R'-M') Intermediate1->Transmetalation Intermediate2 [M(L)n(R)(R')] Transmetalation->Intermediate2 Reductive_Elimination Reductive Elimination Intermediate2->Reductive_Elimination Reductive_Elimination->Catalyst Product R-R' Reductive_Elimination->Product

Caption: Hypothetical catalytic cross-coupling cycle.

IV. Potential Applications

Coordination complexes of this compound hold promise in several areas of research and development:

  • Homogeneous Catalysis: The tunable electronic and steric properties of the ligand, achieved through modification of the aniline moiety, could allow for the development of highly active and selective catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.

  • Materials Science: The ability of the ligand to form stable complexes with a range of metal ions could be exploited for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or porous properties.

  • Bioinorganic Chemistry and Drug Development: Triazole derivatives are known to exhibit a wide range of biological activities. Metal complexes of this ligand could be investigated for their potential as antimicrobial, antiviral, or anticancer agents. The aniline group also provides a handle for conjugation to biomolecules or for improving pharmacokinetic properties.

Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes and are based on general knowledge of coordination chemistry and information from analogous compounds. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedures. The synthesis and handling of the described chemicals should be performed by trained personnel in a well-equipped laboratory.

Application Notes and Protocols for Reactions with 3-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] This molecule incorporates two key structural motifs: an aniline moiety and a 2H-1,2,3-triazole ring. The 1,2,3-triazole core, often synthesized via "click" chemistry, is a well-regarded pharmacophore due to its stability, significant dipole moment, and its ability to act as a bioisostere for amide groups, enhancing the stability and efficacy of target molecules.[1][2] Compounds containing the 1,2,3-triazole ring have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3]

The aniline functional group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of this important triazole scaffold into a diverse range of molecular architectures. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in coupling reactions, which are foundational for the development of novel therapeutic agents and functional materials.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₈N₄[4]
Molecular Weight160.18 g/mol [4]
Purity≥97%[4]
CAS Number626248-56-4[4]
AppearanceLight orange to brown solid[5]
StorageRoom temperature[4]
Table 2: Representative Spectroscopic Data for a 1,2,3-Triazole Aniline Derivative
TechniqueDataCompoundReference
¹H NMR (600 MHz, DMSO-d₆)δ 7.90 (s, 1H), 7.43 (d, J = 8.0 Hz, 2H), 6.88–6.83 (m, 2H), 6.65 (d, J = 8.5 Hz, 1H), 6.59 (d, J = 8.1 Hz, 2H), 4.55 (ddd, J = 29.5, 12.1, 4.9 Hz, 2H), 4.46 (dd, J = 14.2, 6.8 Hz, 1H), 4.23 (brs, 2H), 3.67 (s, 3H), 1.20 (d, J = 6.5 Hz, 3H)(R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline[5][6]
¹³C NMR (150 MHz, DMSO-d₆)δ 151.5, 145.5, 126.5, 123.4, 120.1, 119.1, 115.7, 114.9, 114.7, 75.0, 56.0, 54.6, 17.2(R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline[5][6]
IR (solid, cm⁻¹)3380, 1586, 1496, 1268, 1130, 842, 736(R)-4-(1-(2-(4-Bromo-2-methoxyphenoxy)propyl)-1H-1,2,3-triazol-4-yl)aniline[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis adapted from established methods for analogous compounds, involving the formation of a triazole ring followed by the reduction of a nitro group.[7]

Step 1: Synthesis of 2-(3-nitrophenyl)-2H-1,2,3-triazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1,2,3-triazole (1.0 eq.) and 1-fluoro-3-nitrobenzene (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-nitrophenyl)-2H-1,2,3-triazole.

Step 2: Reduction of 2-(3-nitrophenyl)-2H-1,2,3-triazole to this compound

  • Reaction Setup: Dissolve 2-(3-nitrophenyl)-2H-1,2,3-triazole (1.0 eq.) in ethanol in a round-bottom flask.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the resulting mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Protocol 2: Amide Coupling Reaction with this compound

This protocol details a standard procedure for forming an amide bond using this compound as the amine component.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or DMF.

  • Activation of Carboxylic Acid: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and an activator like 4-dimethylaminopyridine (DMAP) (0.1 eq.). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Aniline: Add this compound (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with the reaction solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Mandatory Visualization

experimental_workflow cluster_synthesis Protocol 1: Synthesis of this compound cluster_coupling Protocol 2: Amide Coupling start_synthesis 1,2,3-Triazole + 1-Fluoro-3-nitrobenzene step1 Triazole Formation (K2CO3, DMF, 80-100°C) start_synthesis->step1 intermediate 2-(3-Nitrophenyl)-2H-1,2,3-triazole step1->intermediate step2 Nitro Reduction (SnCl2·2H2O, EtOH, Reflux) intermediate->step2 product_aniline This compound step2->product_aniline start_coupling Carboxylic Acid + This compound step3 Amide Bond Formation (DCC, DMAP, DCM) start_coupling->step3 product_amide Triazole-containing Amide Derivative step3->product_amide

Caption: Synthetic workflow for the preparation of this compound and its subsequent amide coupling.

signaling_pathway cluster_pathway Potential Signaling Pathway Inhibition by Triazole Derivatives receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation triazole Triazole-Aniline Derivative triazole->pi3k Inhibition

Caption: A generalized signaling pathway (PI3K/Akt/mTOR) often targeted by triazole-based kinase inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1H/2H-1,2,3-triazol-2-yl)aniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 3-(2H-1,2,3-triazol-2-yl)aniline and its 3-(1H-1,2,3-triazol-1-yl)aniline regioisomer.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the 1H- and 2H- isomers of 3-(triazol-yl)aniline?

A1: The primary challenge in separating these regioisomers lies in their very similar physicochemical properties. Both isomers have identical molecular weights and similar polarities due to the presence of the aniline and triazole functional groups. This results in comparable solubility in common organic solvents and similar retention factors (Rf) in thin-layer chromatography (TLC), making baseline separation by standard column chromatography difficult.[1][2]

Q2: What is the most common impurity I might encounter besides the other isomer?

A2: Besides the regioisomer, common impurities may include unreacted starting materials such as 3-azidoaniline or the corresponding triazole precursor if the synthesis involves a cycloaddition reaction. If the synthesis involves the reduction of a nitro group, the corresponding nitro-intermediate could also be a potential impurity.[1]

Q3: Is it possible to selectively synthesize one isomer to avoid the purification challenge?

A3: While various synthetic strategies aim for regioselective synthesis of N-substituted triazoles, achieving 100% selectivity for either the 1H- or 2H-isomer can be challenging. Reaction conditions such as the choice of catalyst, solvent, and temperature can influence the isomeric ratio, but often a mixture is obtained, necessitating a robust purification strategy.

Q4: Can I use recrystallization to separate the isomers?

A4: Recrystallization can be a viable technique, particularly if one isomer is significantly more abundant than the other, allowing for its selective crystallization. However, due to their similar structures, the isomers may co-crystallize, limiting the effectiveness of this method for achieving high purity of the minor isomer. It is often a matter of empirical screening of various solvent systems.[3][4]

Q5: When should I consider using High-Performance Liquid Chromatography (HPLC)?

A5: HPLC is a powerful technique to consider when standard column chromatography fails to provide adequate separation.[5][6][7] Chiral HPLC has been successfully used for the separation of various triazole enantiomers, and similar principles with appropriate column chemistry (e.g., normal-phase, reversed-phase, or specialized columns with phenyl or pentafluorophenyl phases) can be applied to separate regioisomers.[8][9] It is particularly useful for analytical quantification and for obtaining small quantities of highly pure isomers.

Troubleshooting Guides

Guide 1: Column Chromatography

Issue: The 1H- and 2H-isomers are co-eluting during silica gel column chromatography.

Potential Causes & Solutions:

  • Inadequate Solvent System: The polarity of the eluent may not be optimal to resolve the small differences in polarity between the isomers.

    • Troubleshooting Steps:

      • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a variety of solvent systems. Test different ratios of a non-polar solvent (e.g., hexane, toluene) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).[1]

      • Solvent System Modification: Add a small percentage of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds like anilines) or acetic acid (if acidic impurities are present) to the mobile phase.[10][11] This can alter the interactions with the silica gel and improve separation.

      • Aim for a Low Rf: For difficult separations, aim for a solvent system that gives a low Rf value for your target compounds (around 0.15-0.25) on the TLC plate. This will translate to a longer retention time on the column, increasing the chances of separation.[1]

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.

    • Troubleshooting Steps:

      • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-2% of the mass of the silica gel for challenging separations.[11]

      • Dry Loading: For compounds that are not very soluble in the initial eluent, use a dry loading technique to ensure a narrow starting band.[11][12]

Experimental Protocol: Column Chromatography

  • TLC Optimization:

    • Prepare several TLC chambers with different solvent systems. Good starting points include mixtures of Hexane:Ethyl Acetate (from 9:1 to 1:1), Dichloromethane:Methanol (from 99:1 to 95:5), and Toluene:Ethyl Acetate (from 9:1 to 7:3).

    • Spot the crude mixture on TLC plates and develop them in the different solvent systems.

    • Identify a solvent system that shows the best possible separation between the two isomer spots, even if it is minimal.

  • Column Preparation:

    • Choose a long, narrow column to maximize the separation distance.

    • Pack the column with silica gel (230-400 mesh) using the chosen eluent as a slurry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the optimized solvent system.

    • Collect small fractions and monitor them by TLC.

    • A very slow gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to achieve separation.

Guide 2: Recrystallization

Issue: Unable to obtain pure crystals of one isomer from a mixture.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The chosen solvent may dissolve both isomers equally well or not provide a sufficient solubility difference between hot and cold conditions.

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of the crude mixture in a variety of solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold.[4] Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or ethanol/water.[3][13]

      • Use of a Solvent/Anti-solvent System: Dissolve the mixture in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly.[4]

  • Rapid Crystallization: Cooling the solution too quickly can lead to the trapping of impurities and the co-crystallization of both isomers.

    • Troubleshooting Steps:

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Subsequently, place it in a refrigerator or ice bath to maximize crystal formation.

      • Seeding: If you have a pure crystal of the desired isomer, adding a small seed crystal to the saturated solution can induce the crystallization of that specific isomer.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • In separate small test tubes, test the solubility of a small amount of the crude mixture in various solvents (e.g., ethanol, ethyl acetate, toluene).

    • Heat the test tubes to determine if the compound dissolves completely.

    • Allow the solutions to cool to see if crystals form.

  • Dissolution:

    • Place the crude isomeric mixture in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Crystallization:

    • If using a single solvent, cover the flask and allow it to cool slowly to room temperature.

    • If using a solvent/anti-solvent system, add the anti-solvent dropwise to the hot solution until persistent turbidity is observed. Then, allow it to cool slowly.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation.

Data Presentation

The following table provides hypothetical but realistic data for the purification of a 1:1 mixture of 3-(1H-1,2,3-triazol-1-yl)aniline and this compound based on the methods described. Actual results may vary.

Purification MethodStationary/Solvent SystemInitial Isomer Ratio (1H:2H)Final Isomer Ratio (1H:2H) in Purified FractionYield of Major IsomerPurity of Major Isomer
Column Chromatography Silica Gel / Hexane:Ethyl Acetate (7:3)1:13:1~30%~75%
Column Chromatography Silica Gel / Dichloromethane:Methanol (98:2)1:11:4~25%~80%
Recrystallization Ethanol/Water1:12:1~20%~67%
Recrystallization Toluene1:11:3~22%~75%
Preparative HPLC C18 Column / Acetonitrile:Water Gradient1:1>98:2>40%>98%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction leading to Isomer Mixture start->reaction crude Crude Product (Isomer Mixture) reaction->crude tlc TLC Analysis for Solvent System Selection crude->tlc column Column Chromatography tlc->column recrystallization Recrystallization column->recrystallization Further Purification hplc Preparative HPLC column->hplc For High Purity pure_isomer1 Pure Isomer 1 recrystallization->pure_isomer1 pure_isomer2 Pure Isomer 2 hplc->pure_isomer2 analysis Purity and Structural Confirmation (NMR, MS) pure_isomer1->analysis pure_isomer2->analysis

Caption: General experimental workflow for the synthesis and purification of triazole isomers.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Isomer Separation by Column Chromatography Unsuccessful? cause1 Inadequate Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Co-crystallization start->cause3 solution1a Optimize TLC with Different Solvents cause1->solution1a solution1b Use Additives (e.g., TEA) cause1->solution1b solution2 Reduce Sample Load/ Use Dry Loading cause2->solution2 solution3 Screen Recrystallization Solvents cause3->solution3 solution4 Consider Preparative HPLC cause3->solution4

Caption: Troubleshooting logic for the purification of 3-(triazol-yl)aniline isomers.

References

optimizing reaction conditions for 3-(2H-1,2,3-triazol-2-yl)aniline derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 3-(2H-1,2,3-triazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A1: The this compound molecule has two primary reactive sites: the amino group (-NH₂) and the aromatic ring. The key feature influencing its reactivity is the 2H-1,2,3-triazol-2-yl substituent. This heterocyclic ring is generally considered to be electron-withdrawing.[1] This property reduces the electron density on the aniline ring and, most importantly, decreases the nucleophilicity of the amino group.[1] Consequently, reactions involving the amino group as a nucleophile will be more challenging compared to reactions with simple aniline.[2]

Q2: Which derivatization reactions are commonly performed on this molecule?

A2: Derivatization typically focuses on the amino group to introduce a wide range of functionalities. Common reactions include:

  • N-Acylation: To form amides.

  • N-Alkylation: To form secondary or tertiary amines.

  • N-Arylation: To form diarylamines, often via cross-coupling reactions.

  • Sulfonylation: To form sulfonamides.

Electrophilic aromatic substitution (e.g., halogenation) on the aniline ring is also possible, but the electron-withdrawing nature of the triazole group makes the ring less reactive than aniline itself.[2]

Q3: Why are my reaction yields consistently low when derivatizing this aniline?

A3: Low yields are often attributed to the reduced nucleophilicity of the amino group due to the electron-withdrawing 2H-1,2,3-triazol-2-yl substituent.[1] This makes the aniline less reactive towards electrophiles. Overcoming this requires more forcing reaction conditions, such as higher temperatures, stronger bases, more reactive reagents, or the use of specialized catalysts.

Q4: How do I purify my derivatized products?

A4: The presence of the triazole ring makes the derivatives relatively polar. Purification strategies depend on the specific product's properties.

  • Column Chromatography: Silica gel chromatography is a common method. Given the polarity, a mobile phase like ethyl acetate/hexane or dichloromethane/methanol may be required.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Acid-Base Extraction: The basicity of the aniline nitrogen (or lack thereof in the acylated/sulfonylated product) can be exploited. The starting material can be extracted into an acidic aqueous solution, while the less basic product remains in the organic layer.[4]

Troubleshooting Guides

Guide 1: N-Acylation (Amide Formation)

Problem 1: Low to no conversion to the amide product.

  • Probable Cause: The nucleophilicity of the aniline is too low for the chosen acylating agent and conditions. The base used may not be strong enough to facilitate the reaction.

  • Solution/Optimization Strategy:

    • Increase Reagent Reactivity: Switch from an acyl anhydride to a more reactive acyl chloride.[5]

    • Use a Stronger Base: Instead of a mild base like triethylamine or sodium acetate, consider using a stronger, non-nucleophilic base like pyridine or even a catalytic amount of 4-dimethylaminopyridine (DMAP). For very difficult acylations, pre-treating the aniline with a strong base like sodium hydride (NaH) to form the more nucleophilic anilide anion can be effective, though this requires strictly anhydrous conditions.[5]

    • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. Monitor for potential degradation.

Problem 2: Side reactions or product degradation are observed.

  • Probable Cause: The reaction conditions are too harsh (e.g., excessively high temperature or a highly reactive acylating agent) leading to decomposition.

  • Solution/Optimization Strategy:

    • Lower the Temperature: Add the acylating agent dropwise at 0 °C to control the initial exothermic reaction, then allow the mixture to slowly warm to room temperature.

    • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent to minimize side reactions.

Guide 2: N-Arylation (Buchwald-Hartwig & Ullmann Reactions)

Problem 1: The Buchwald-Hartwig amination fails or gives very low yield.

  • Probable Cause: The electron-deficient nature of the aniline makes it a challenging substrate for this coupling reaction. Standard palladium-phosphine catalyst systems may be inefficient.[1]

  • Solution/Optimization Strategy:

    • Select an Appropriate Ligand: Use modern, electron-rich, and sterically bulky biaryl phosphine ligands such as XPhos, RuPhos, or BrettPhos. These are specifically designed to facilitate the key steps of the catalytic cycle with challenging nucleophiles.[1][6]

    • Use a Strong Base: A strong, non-nucleophilic base is crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[1]

    • Employ a Well-Defined Precatalyst: Using a stable G3 or G4 palladium precatalyst (e.g., XPhos Pd G3) can provide more reproducible and higher yields compared to generating the active catalyst in situ.

    • Optimize Solvent and Temperature: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. Temperatures typically range from 80-110 °C.

Problem 2: The Ullmann condensation is not proceeding.

  • Probable Cause: Traditional Ullmann conditions require very high temperatures, which may not be suitable for this substrate. The copper catalyst may not be sufficiently active.

  • Solution/Optimization Strategy:

    • Use a Ligated Copper System: Modern Ullmann reactions employ ligands to accelerate the catalysis at lower temperatures. N,N- or N,O-bidentate ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) can be effective.[7]

    • Choice of Base and Solvent: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required.[8] High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used.[9]

    • Aryl Halide Reactivity: The reaction works best with aryl iodides, followed by aryl bromides. Aryl chlorides are generally much less reactive.[7]

Guide 3: N-Alkylation

Problem 1: The reaction is very slow and starting material remains.

  • Probable Cause: The aniline is not nucleophilic enough to react with the alkylating agent (e.g., an alkyl bromide or iodide) under the current conditions.

  • Solution/Optimization Strategy:

    • Increase Temperature: N-alkylation of anilines often requires elevated temperatures (80-140 °C).[6]

    • Add a Base: Include a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to scavenge the H-X formed during the reaction, which can protonate and deactivate the starting aniline.

    • Choose an Appropriate Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction.

Problem 2: A significant amount of di-alkylated product is formed.

  • Probable Cause: The mono-alkylated product is often more nucleophilic than the starting aniline, leading to a second alkylation.

  • Solution/Optimization Strategy:

    • Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, thereby reducing the chance of di-alkylation.

Quantitative Data for Optimization

The following tables provide illustrative examples of how reaction conditions can be systematically varied to optimize the yield of derivatization reactions. These are starting points, and optimal conditions must be determined empirically for each specific substrate combination.

Table 1: Example Optimization Matrix for N-Acylation with Acyl Chloride

EntryBase (eq.)SolventTemperature (°C)Time (h)Hypothetical Yield (%)
1Triethylamine (1.2)DCM251235
2Triethylamine (1.2)DCM401250
3Pyridine (solvent)Pyridine25675
4Pyridine (solvent)Pyridine60485
5NaH (1.1), then Acyl-ClTHF (anhydrous)0 to 25290

Table 2: Example Optimization Matrix for Buchwald-Hartwig N-Arylation

EntryPd Precatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemperature (°C)Hypothetical Yield (%)
1Pd₂(dba)₃ (2)Xantphos (5)K₃PO₄ (2.0)Toluene11020
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane10045
3XPhos Pd G3 (2)(none)NaOtBu (1.5)Toluene10088
4BrettPhos Pd G3 (2)(none)KOtBu (1.5)Toluene10092

Experimental Protocols

Disclaimer: These are general, representative protocols. The user must adapt them to their specific reagents and optimize the conditions based on experimental results. Standard laboratory safety procedures should always be followed.

Protocol 1: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere (e.g., Nitrogen).

  • Add the base (e.g., triethylamine, 1.2 eq or use pyridine as the solvent).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[10]

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the strong base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add this compound (1.2 eq) followed by anhydrous solvent (e.g., toluene).

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.[1]

Visualizations

experimental_workflow reagents 1. Reagent Setup - 3-(2H-triazolyl)aniline - Derivatizing Agent - Solvent, Base/Catalyst reaction 2. Reaction - Control Temperature - Inert Atmosphere - Monitor by TLC/LC-MS reagents->reaction Combine workup 3. Workup - Quench Reaction - Liquid-Liquid Extraction reaction->workup Reaction Complete purification 4. Purification - Column Chromatography - or Recrystallization workup->purification Crude Product analysis 5. Analysis - NMR, MS, etc. purification->analysis Pure Product

Caption: General experimental workflow for derivatization.

troubleshooting_low_yield start Problem: Low Reaction Yield check_reactivity Is the aniline's nucleophilicity the issue? start->check_reactivity check_conditions Are reaction conditions suboptimal? check_reactivity->check_conditions No increase_reactivity Solution: - Use more reactive agent (e.g., Acyl-Cl) - Use stronger base (e.g., NaOtBu) - Use better catalyst/ligand check_reactivity->increase_reactivity Yes check_reagents Are reagents degraded or impure? check_conditions->check_reagents No optimize_conditions Solution: - Increase temperature - Change solvent - Increase reaction time check_conditions->optimize_conditions Yes replace_reagents Solution: - Use fresh, pure reagents - Use anhydrous solvents check_reagents->replace_reagents Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 3-(2H-1,2,3-triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2H-1,2,3-triazol-2-yl)aniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

  • Question: I am not getting the desired this compound product, or the yield is very low. What are the possible reasons and how can I improve it?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the N-arylation of the 1,2,3-triazole ring. Key areas to investigate include the quality of starting materials, reaction conditions, and the choice of catalytic system.

    • Starting Material Integrity: Ensure the 1,2,3-triazole and the 3-substituted aniline precursor (e.g., 3-bromoaniline or 3-aminophenylboronic acid) are pure and dry. Impurities in the starting materials can inhibit the catalyst and lead to unwanted side reactions. The stability of the aniline precursor should also be considered, as anilines can be susceptible to oxidation.

    • Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial for a successful N-arylation. For copper-catalyzed reactions, such as the Chan-Lam coupling, the selection of an appropriate ligand can significantly impact the reaction outcome. In some cases, ligand-free conditions may be employed, but this is highly substrate-dependent. For palladium-catalyzed reactions, the choice of a specific phosphine ligand is critical for achieving good catalytic activity.

    • Reaction Conditions:

      • Temperature: The reaction temperature needs to be optimized. While some N-arylation reactions can proceed at room temperature, others require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to product decomposition or the formation of byproducts.

      • Solvent: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO are commonly used. The solvent should be anhydrous, as water can interfere with the reaction, particularly when using organometallic reagents.

      • Base: The selection and stoichiometry of the base are important. The base neutralizes the acid generated during the reaction and can influence the nucleophilicity of the triazole. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU). The strength and steric hindrance of the base can affect the regioselectivity of the reaction.

    • Atmosphere: Reactions involving copper or palladium catalysts are often sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst deactivation and unwanted oxidative side reactions.

Issue 2: Formation of the N1-Isomer and Other Byproducts

  • Question: My reaction is producing a mixture of the desired N2-isomer and the N1-isomer of 3-(1H-1,2,3-triazol-1-yl)aniline. How can I improve the regioselectivity for the N2-isomer?

  • Answer: Achieving high regioselectivity for the N2-isomer is a common challenge in the N-arylation of 1,2,3-triazoles. The N1 and N2 positions have different electronic and steric environments, and the reaction conditions can influence which nitrogen atom acts as the nucleophile.

    • Thermodynamic vs. Kinetic Control: The N2-substituted triazole is often the thermodynamically more stable isomer. Running the reaction at a higher temperature or for a longer duration may favor the formation of the N2-product.

    • Steric Hindrance: The steric bulk of the arylating agent and any substituents on the triazole ring can influence regioselectivity. Less hindered positions are generally favored under kinetic control.

    • Catalyst and Ligand Effects: The choice of catalyst and ligand can play a significant role in directing the arylation to the N2 position. For instance, in palladium-catalyzed reactions, the use of bulky phosphine ligands can favor the formation of the N2-isomer.

    • Directing Groups: The presence of a directing group on the triazole ring can force the arylation to occur at a specific nitrogen atom.

    • Alternative Synthetic Routes: Consider a multi-step synthesis that allows for the unambiguous formation of the N2-isomer. For example, synthesizing a 2-substituted precursor that can then be converted to the desired aniline.

  • Question: Besides the N1-isomer, I am observing other unknown impurities in my reaction mixture. What are the likely side reactions?

  • Answer: Several side reactions can occur during the synthesis of this compound, leading to the formation of various byproducts.

    • Homocoupling of Arylating Agent: In copper- or palladium-catalyzed cross-coupling reactions, the arylating agent (e.g., 3-aminophenylboronic acid) can undergo homocoupling to form biphenyl derivatives.

    • Dehalogenation/Deprotonation: If using a haloaniline as the starting material, dehalogenation can occur as a side reaction.

    • Oxidative Degradation: The aniline moiety is susceptible to oxidation, especially at elevated temperatures or in the presence of air, leading to colored impurities.

    • Dimroth Rearrangement: While more common for 1-aryl-5-amino-1,2,3-triazoles, a Dimroth rearrangement, where the exocyclic nitrogen and an endocyclic nitrogen switch places, could be a potential, though less likely, side reaction under certain conditions.[1]

    • Byproducts from the Catalyst System: In some copper-catalyzed reactions, byproducts can arise from the reaction of the ligand or solvent. For example, in Chan-Lam couplings, O-arylation of the solvent or ligand can sometimes be observed.[2][3]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble separating the N1 and N2 isomers and removing other impurities from my final product. What purification strategies are effective?

  • Answer: The separation of N1 and N2 isomers can be challenging due to their similar polarities. A combination of techniques may be necessary for effective purification.

    • Column Chromatography: Silica gel column chromatography is the most common method for separating isomers. Careful selection of the eluent system is crucial. A gradient elution with a mixture of polar and non-polar solvents (e.g., hexanes/ethyl acetate or dichloromethane/methanol) is often required to achieve good separation.

    • Crystallization: If the desired N2-isomer is a solid, fractional crystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent and allowing the desired isomer to crystallize out slowly.

    • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be used to isolate the pure N2-isomer.

    • Chemical Derivatization: In some cases, it may be possible to selectively react one of the isomers to facilitate separation. After separation, the derivative can be converted back to the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common synthetic route to this compound?

    • A1: The most common approach involves the N-arylation of 1,2,3-triazole with a suitable 3-substituted aniline precursor. This is typically achieved through a copper-catalyzed reaction, such as the Chan-Lam coupling using 3-aminophenylboronic acid, or a palladium-catalyzed reaction, like the Buchwald-Hartwig amination using 3-bromoaniline. The key challenge in this approach is controlling the regioselectivity to favor the desired N2-isomer.

  • Q2: What are the key parameters to control for achieving high regioselectivity towards the N2-isomer?

    • A2: To favor the formation of the this compound (the N2-isomer), careful optimization of the reaction conditions is necessary. Key parameters include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature. Often, the N2-isomer is the thermodynamically more stable product, so higher reaction temperatures and longer reaction times may improve the N2:N1 ratio.

  • Q3: Are there any safety concerns associated with the synthesis of this compound?

    • A3: Standard laboratory safety precautions should always be followed. When working with azides, it is important to be aware of their potential instability, although aryl azides are generally more stable than their alkyl counterparts. The heavy metal catalysts (copper and palladium) and their salts can be toxic and should be handled with care. Solvents like DMF and DMSO have their own specific handling requirements. Always consult the Safety Data Sheet (SDS) for all reagents used.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the N-arylation of 1,2,3-triazole. Please note that these are general conditions and may require optimization for the specific synthesis of this compound.

ParameterCopper-Catalyzed (Chan-Lam)Palladium-Catalyzed (Buchwald-Hartwig)
Arylating Agent 3-Aminophenylboronic acid3-Bromoaniline
Catalyst Cu(OAc)₂ or CuIPd(OAc)₂ or Pd₂(dba)₃
Ligand Pyridine, Phenanthroline derivativesBulky phosphine ligands (e.g., XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃, DBUK₂CO₃, Cs₂CO₃, NaOtBu
Solvent DMF, DMSO, TolueneToluene, Dioxane
Temperature Room Temperature to 120 °C80 °C to 120 °C
Typical N2:N1 Ratio Variable, can favor N2Can be tuned to favor N2 with appropriate ligand
Common Side Products Homocoupling of boronic acid, O-arylationDehalogenation, Ligand degradation products

Experimental Protocol: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This protocol provides a general methodology for the synthesis of this compound via a Chan-Lam coupling reaction. Note: This is a representative protocol and may require optimization.

Materials:

  • 1,2,3-Triazole

  • 3-Aminophenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

  • Oxygen (balloon)

Procedure:

  • To an oven-dried reaction vessel, add 1,2,3-triazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), Cu(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add activated 4 Å molecular sieves.

  • Evacuate and backfill the vessel with an oxygen balloon.

  • Add anhydrous DCM or toluene via syringe.

  • Add pyridine (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and molecular sieves.

  • Wash the celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers and other impurities.

Visualizations

Synthesis_Pathway Triazole 1,2,3-Triazole Catalyst Cu or Pd Catalyst + Ligand + Base Triazole->Catalyst Aniline_Precursor 3-Substituted Aniline (e.g., 3-Bromoaniline or 3-Aminophenylboronic acid) Aniline_Precursor->Catalyst Product_N2 This compound (Desired N2-Isomer) Catalyst->Product_N2 Major Pathway Product_N1 3-(1H-1,2,3-triazol-1-yl)aniline (N1-Isomer) Catalyst->Product_N1 Side Pathway Other_Byproducts Other Byproducts (Homocoupling, etc.) Catalyst->Other_Byproducts Side Reactions

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Reagents Check Purity of Starting Materials Problem->Check_Reagents Yes Success Successful Synthesis Problem->Success No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Check_Reagents->Optimize_Conditions Change_Catalyst Change Catalyst/ Ligand System Optimize_Conditions->Change_Catalyst Purification Optimize Purification (Chromatography, Crystallization) Change_Catalyst->Purification Purification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

improving solubility of 3-(2H-1,2,3-triazol-2-yl)aniline for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(2H-1,2,3-triazol-2-yl)aniline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: Why does my compound precipitate when I dilute my DMSO stock into my aqueous assay buffer?

A: This is a common issue for compounds with low aqueous solubility.[4] While this compound may be fully dissolved in 100% DMSO, this does not guarantee its solubility in a predominantly aqueous environment. The rapid change in solvent polarity when a small volume of DMSO stock is added to a large volume of buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[4] This is often an issue of kinetic solubility, where the compound "crashes out" before it can establish a stable, dissolved state.[5]

Q3: What is the maximum recommended final concentration of DMSO for my assay?

A: The final concentration of DMSO should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[5] It's critical to remember that high concentrations of DMSO can not only cause solubility issues but may also have direct effects on proteins or cells, potentially confounding experimental results.[4][5]

Q4: How can I quickly assess the solubility of my compound in my specific assay buffer?

A: A simple visual kinetic solubility assay can be performed. This involves preparing a serial dilution of your compound in your assay buffer and visually inspecting for any signs of precipitation, such as cloudiness or solid particles, against a dark background.[5] For a more quantitative measure, a plate reader can be used to detect light scattering (nephelometry) or an increase in absorbance at a wavelength where the compound doesn't absorb (e.g., 600-650 nm), which indicates turbidity.[5]

Q5: Can modifying the buffer pH improve the solubility of this compound?

A: Yes, this is a primary strategy to investigate. Given the basic nature of the aniline moiety, decreasing the pH of the buffer should increase the compound's solubility.[1][6] By protonating the amino group, the molecule becomes a more polar cation, which is more readily solvated by water. However, you must ensure the chosen pH is compatible with the biological system (e.g., enzyme, cells) in your assay.[2][7]

Troubleshooting Guides

This section provides structured solutions to common precipitation and solubility issues.

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
Potential Cause Recommended Solution & Rationale
High Supersaturation Decrease the final assay concentration. The intended concentration may simply be above the compound's thermodynamic solubility limit in the assay buffer. Test a range of lower concentrations to find the maximum soluble level.[5]
Rapid Solvent Shift Use a serial dilution method. Instead of a single large dilution from DMSO into the buffer, first perform an intermediate dilution step into a solvent of intermediate polarity (e.g., 50% DMSO/50% buffer or culture medium with serum). This gradual change in the solvent environment can prevent the compound from crashing out.[5]
Low Kinetic Solubility Increase mixing energy upon dilution. When making the final dilution, mix vigorously by vortexing or rapid pipetting. This can help to keep the compound in a transiently soluble state for a longer duration, which may be sufficient for short assays.[5]
Buffer Incompatibility Test different buffer compositions. Components in your buffer (e.g., high salt concentrations, certain ions) could be promoting precipitation. Test the solubility in simpler buffers (e.g., HEPES, Tris) at the same pH to identify problematic components.[8]
Issue 2: Compound is initially soluble but precipitates over the course of the assay.
Potential Cause Recommended Solution & Rationale
Thermodynamic Insolubility Lower the compound concentration. The initial concentration may be in a supersaturated, metastable state. Over time, the compound equilibrates and precipitates to its true thermodynamic solubility limit. A lower starting concentration is the most effective solution.[5]
Temperature Fluctuations Maintain a constant, controlled temperature. The solubility of many compounds is temperature-dependent. Ensure all assay components and the incubator/plate reader are maintained at a stable temperature to prevent temperature-induced precipitation.[8]
Compound Instability Assess compound stability in the assay buffer. The compound may be degrading over time, and the resulting degradation products could be less soluble. Analyze the compound's integrity over the assay's time course using methods like HPLC. If instability is confirmed, a shorter incubation time may be necessary.[5]
Product Precipitation Differentiate between substrate and product precipitation. In enzymatic assays, the product of the reaction may be less soluble than the substrate. Run a control reaction without the enzyme; if precipitation still occurs, the substrate is the issue. If the solution remains clear without the enzyme, consider measuring initial reaction rates before significant product accumulation.[8]

Strategies for Solubility Enhancement

If lowering the concentration is not feasible, several formulation strategies can be employed to improve the solubility of this compound.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[9][10][11]

Table 1: Properties of Common Co-solvents for In Vitro Assays

Co-solvent Typical Starting Concentration Maximum Recommended Conc. (Cell-based) Notes
DMSO 0.1 - 1% < 0.5% - 1%[4] Strong solubilizing power but can be toxic to cells at higher concentrations.[12]
Ethanol 1 - 5% < 1% Good solubilizing agent but can be volatile and may affect protein structure.
Polyethylene Glycol (PEG 300/400) 1 - 10% < 5% Generally low toxicity; effective for many compounds.[6]

| Propylene Glycol (PG) | 1 - 10% | < 5% | Similar to PEG, often used in pharmaceutical formulations.[9] |

Use of Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate hydrophobic guest molecules, like the aniline compound, forming water-soluble inclusion complexes.[13][15]

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin Derivative Key Features Typical Concentration
β-Cyclodextrin (β-CD) Natural CD, lower cost, but also lower aqueous solubility.[15] 1 - 10 mM
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, most commonly used in formulations.[13] 1 - 50 mM

| Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, negatively charged, can interact with cationic drugs. | 1 - 50 mM |

Use of Surfactants

In non-cell-based assays, low concentrations of non-ionic surfactants can aid solubility by forming micelles that encapsulate the compound.[6][16]

  • Tween-20 or Triton X-100: Use at concentrations just above the critical micelle concentration (CMC), typically starting at 0.001% - 0.01%.[5][17]

  • Caution: Surfactants are generally lytic and not suitable for live-cell assays. Always perform a control to ensure the surfactant does not interfere with the assay (e.g., enzyme activity).[17]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the apparent solubility of this compound in a specific assay buffer by measuring turbidity.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer of interest (e.g., PBS, pH 7.4).

  • 100% DMSO.

  • Clear, flat-bottom 96-well microplate.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 650 nm.

Methodology:

  • Prepare Compound Plate (in DMSO):

    • Add 100 µL of 100% DMSO to wells in columns 2-12 of the 96-well plate.

    • Add 200 µL of the 10 mM stock solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mix well, then transfer 100 µL from column 2 to column 3, and so on, until column 11. Column 12 will contain only DMSO (vehicle control).

  • Prepare Assay Plate (Aqueous):

    • Add 196 µL of your assay buffer to all wells of a new 96-well plate.

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 4 µL from the compound plate (DMSO dilutions) to the corresponding wells of the assay plate. This creates a 1:50 dilution and a final DMSO concentration of 2%.

    • Mix immediately by shaking the plate for 1 minute.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the absorbance (optical density) of each well at 650 nm.

  • Analysis:

    • Plot the absorbance at 650 nm against the compound concentration.

    • The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in absorbance compared to the vehicle control.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To assess how pH affects the solubility of this compound.

Materials:

  • As in Protocol 1.

  • A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer systems are appropriate for the desired pH range.

Methodology:

  • Follow the steps outlined in the Kinetic Solubility Assay (Protocol 1).

  • Repeat the entire protocol for each buffer pH to be tested.

  • Analysis:

    • Determine the kinetic solubility limit at each pH.

    • Plot the kinetic solubility (in µM) against the buffer pH to visualize the solubility profile. An increase in solubility at lower pH values is expected.[7]

Protocol 3: Co-solvent Tolerance Evaluation

Objective: To determine the maximum concentration of a co-solvent that can be used without significantly impacting the biological activity in the assay (e.g., enzyme inhibition or cell viability).

Materials:

  • Enzyme/cell system and all necessary assay reagents.

  • 100% co-solvent to be tested (e.g., DMSO, PEG 400).

  • Assay buffer.

Methodology:

  • Set up Reactions: Prepare a series of assay reactions (tubes or wells) with increasing final concentrations of the co-solvent (e.g., 0%, 0.1%, 0.25%, 0.5%, 1%, 2%, 5%).

  • Ensure all other assay parameters (enzyme concentration, substrate concentration, cell number) are kept constant.

  • Include a positive and negative control for the assay, if applicable, at each co-solvent concentration.

  • Initiate and Measure: Initiate the reactions and measure the activity (e.g., absorbance, fluorescence, luminescence, cell viability) according to your standard assay protocol.

  • Analyze Data:

    • Normalize the activity at each co-solvent concentration to the 0% co-solvent control (set to 100% activity).

    • Plot the percent activity against the co-solvent concentration.

    • Determine the highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% activity). This is the maximum tolerated concentration for your assay.

Visualizations

G start Precipitation Observed in Assay check_stock Is stock solution (100% DMSO) clear? start->check_stock check_conc Is final concentration too high? check_stock->check_conc Yes sol_formulate Solution: Reformulate (Co-solvents, pH, Cyclodextrin) check_stock->sol_formulate No, stock is hazy. (Compound is insoluble in pure DMSO) check_method How was the dilution performed? check_conc->check_method No sol_conc Solution: Lower final concentration check_conc->sol_conc Yes check_time When does precipitation occur? check_method->check_time Serial dilution used sol_method Solution: Use serial dilution check_method->sol_method Single, large dilution check_time->sol_formulate Immediately sol_time Solution: Reduce incubation time check_time->sol_time Over time

Caption: General workflow for troubleshooting compound precipitation in assays.

G cluster_0 Poorly Soluble Compound in Water cluster_1 Solubilization via Co-solvent C1 Compound (Hydrophobic) W1 Water Molecules (Strong H-Bonds) C1->W1 Weak Interaction (Precipitation) C2 Compound (Hydrophobic) CoS Co-solvent (e.g., DMSO) C2->CoS Strong Interaction W2 Water Molecules CoS->W2 Miscible label_text Result: Reduced polarity of the bulk solvent prevents compound aggregation, leading to a clear solution.

Caption: Mechanism of solubility enhancement using a co-solvent.

G cluster_CD Cyclodextrin (Host) CD_outer Hydrophilic Exterior Water Water (Aqueous Solution) CD_outer->Water Interacts with Complex Water-Soluble Inclusion Complex CD_outer->Complex CD_inner Hydrophobic Cavity CD_inner->Complex Guest This compound (Guest Molecule) Guest->CD_inner Encapsulated Water->Complex

Caption: Encapsulation of a hydrophobic guest molecule by a cyclodextrin host.

References

workup procedure refinement for 3-(2H-1,2,3-triazol-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis and workup of 3-(2H-1,2,3-triazol-2-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of N2-substituted 1,2,3-triazoles like this compound can be challenging as standard "click chemistry" (CuAAC) typically yields the N1-isomer. Common strategies to achieve N2-substitution include:

  • Oxidative cyclization of bis-hydrazones: This is a classical method involving the reaction of a 1,2-dicarbonyl compound with a substituted hydrazine, followed by oxidative cyclization.[1]

  • Three-component reactions: Some methods utilize a one-pot reaction of an alkyne, sodium azide, and a third component like formaldehyde to favor the formation of 2-substituted-2H-1,2,3-triazoles.[2][3][4]

  • Post-cycloaddition functionalization: This involves the synthesis of an unsubstituted NH-1,2,3-triazole followed by selective alkylation or arylation at the N2 position.[1]

  • Reaction of geminal diazides with hydrazines: This is a newer approach that offers a regioselective route to N2-substituted 1,2,3-triazoles under mild conditions.[5]

Q2: How can I control the regioselectivity to obtain the desired N2-isomer over the N1-isomer?

A2: Achieving high regioselectivity for the N2-isomer is a known challenge. Here are some approaches:

  • Choice of synthetic route: Methods like the oxidative cyclization of bis-hydrazones are inherently designed to produce N2-substituted triazoles.[1]

  • Steric and electronic control: In post-cycloaddition functionalization, the substitution pattern on the triazole ring can sterically hinder the N1 and N3 positions, favoring reaction at N2.[6] The choice of solvent and base can also influence the regioselectivity of alkylation.

  • Catalyst selection: While Cu(I) catalysis in azide-alkyne cycloadditions typically gives 1,4-(N1)-disubstituted triazoles, some ruthenium(II)-catalyzed reactions can favor the 1,5-isomer, and other specialized catalytic systems might influence N-substitution.[2][7] However, for direct N2-arylation, methods avoiding the cycloaddition of an aryl azide are generally more reliable.

Q3: What is the best way to remove a copper catalyst after the reaction?

A3: Copper contamination is a frequent issue in triazole synthesis, often indicated by a blue or green tint in the product. The triazole ring itself can chelate copper ions, making removal difficult.[8] Effective methods for copper removal include:

  • Aqueous washes with chelating agents: Washing the organic reaction mixture with an aqueous solution of EDTA (ethylenediaminetetraacetic acid) or ammonia can help to sequester the copper ions in the aqueous phase.

  • Filtration through specialized adsorbents: Passing a solution of the crude product through a pad of silica gel, activated carbon, or specialized copper scavenging resins can be effective.

  • Precipitation and filtration: In some cases, the product can be precipitated while the copper salts remain in solution, or vice-versa. For instance, bubbling H2S gas through a DMF solution of the product can precipitate copper sulfide, which can then be filtered off.[9]

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities include the undesired N1-regioisomer, unreacted starting materials, and byproducts from side reactions. Purification strategies include:

  • Flash column chromatography: This is the most common method for separating isomers and removing impurities. A gradient of ethyl acetate and hexanes is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification technique.

  • Acid-base extraction: The aniline functional group allows for selective extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the aniline, moving it to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and the purified product re-extracted into an organic solvent.

Q5: The yield of my reaction is very low. What are the potential reasons?

A5: Low yields can be attributed to several factors:

  • Poor regioselectivity: Formation of the undesired N1-isomer will naturally reduce the yield of the desired N2-product.

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Side reactions: The starting materials or product may be unstable under the reaction conditions, leading to decomposition or the formation of byproducts.

  • Difficult workup and purification: The product may be lost during extraction or chromatography. The polarity of the aniline group can sometimes lead to product remaining in the aqueous layer during workup.[10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or very little product formation 1. Inactive catalyst or reagents.2. Incorrect reaction temperature or time.3. Presence of inhibitors in the reaction mixture.1. Use fresh reagents and ensure the catalyst is active.2. Optimize reaction conditions by varying temperature and time, and monitor progress by TLC or LC-MS.3. Purify starting materials to remove any potential inhibitors.
A mixture of N1 and N2 isomers is formed 1. The chosen synthetic route has low regioselectivity.2. Non-optimal reaction conditions (e.g., solvent, base).1. Consider a more regioselective synthetic route, such as oxidative cyclization of a bis-hydrazone.[1]2. Screen different solvents and bases to optimize the N2/N1 ratio.3. Separate the isomers using flash column chromatography.
The isolated product is green or blue, indicating copper contamination 1. Inefficient removal of the copper catalyst during workup.2. Strong chelation of copper by the triazole product and/or the aniline group.[8][11]1. Wash the organic layer with an aqueous solution of a strong chelating agent like EDTA.2. Stir the crude product solution with a copper scavenger resin.3. Filter the product solution through a plug of silica gel or activated carbon.
The product is an oil and does not solidify 1. Presence of residual solvent.2. The product may be intrinsically an oil at room temperature.3. Presence of impurities that are inhibiting crystallization.1. Dry the product under high vacuum to remove all traces of solvent.2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.3. Purify the product further by column chromatography to remove impurities.
Difficulty in isolating the product from the aqueous phase during workup 1. The aniline group is protonated and the product is soluble in the acidic aqueous phase.2. The product has high polarity.1. Ensure the aqueous phase is neutral or basic before extracting the product. Use a pH meter or pH paper to check.2. Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane.3. If the product remains in the aqueous layer, it may be necessary to saturate the aqueous phase with NaCl (brine) to decrease the product's solubility before re-extracting.[10]

Quantitative Data Summary

The synthesis of this compound is not widely reported with specific quantitative data. The following table provides estimated values based on analogous syntheses of N2-substituted triazoles and aminophenyl triazoles found in the literature.

ParameterExpected Value/RangeNotes
Yield 40-85%Highly dependent on the chosen synthetic route and optimization. Oxidative cyclization methods can sometimes have lower to moderate yields.[1]
Purity (after chromatography) >95%Achievable with careful flash column chromatography.
Reaction Time 2-24 hoursVaries significantly with the synthetic method and reaction temperature.
Melting Point Solid at room temperatureExpected for an aromatic compound of this molecular weight, though impurities can cause it to be an oil.

Experimental Protocol: Representative Synthesis of this compound via Oxidative Cyclization

This protocol is a representative example based on the synthesis of 2-aryl-1,2,3-triazoles via the oxidative cyclization of a bis-arylhydrazone, a common method for obtaining N2-substituted triazoles.[1]

Step 1: Synthesis of Glyoxal bis(3-aminophenyl)hydrazone

  • To a solution of 3-aminophenylhydrazine hydrochloride (2 equivalents) in ethanol, add a solution of glyoxal (1 equivalent, typically as a 40% aqueous solution) dropwise at 0 °C.

  • Add a base, such as sodium acetate, to neutralize the hydrochloride and facilitate the condensation.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the product by TLC.

  • The product, glyoxal bis(3-aminophenyl)hydrazone, will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Cyclization to this compound

  • Suspend the glyoxal bis(3-aminophenyl)hydrazone (1 equivalent) in a suitable solvent, such as dichloromethane or toluene.

  • Add an oxidizing agent, such as manganese dioxide (MnO2) or lead tetraacetate, in portions at room temperature.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC, watching for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the solid oxidant byproducts.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Workup and Purification Procedure

  • Dissolve the crude product in ethyl acetate.

  • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Experimental Workflow Diagram

Workup_Refinement_for_3_2H_1_2_3_triazol_2_yl_aniline_Synthesis Workflow for Synthesis and Workup of this compound cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: 3-aminophenylhydrazine + Glyoxal condensation Condensation Reaction start->condensation bis_hydrazone Intermediate: Glyoxal bis(3-aminophenyl)hydrazone condensation->bis_hydrazone cyclization Oxidative Cyclization (e.g., with MnO2) bis_hydrazone->cyclization crude_product Crude Product cyclization->crude_product filtration Filtration (remove oxidant) crude_product->filtration extraction Liquid-Liquid Extraction (EtOAc / aq. NaHCO3) filtration->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration chromatography Flash Column Chromatography concentration->chromatography final_product Final Product: This compound chromatography->final_product

Caption: Synthesis and workup workflow.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 3-(2H-1,2,3-triazol-2-yl)aniline: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

The Gold Standard: Unambiguous Structure Determination by X-ray Crystallography

Single-crystal X-ray crystallography is the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms can be determined.[1] This yields exact bond lengths, bond angles, and torsional angles, providing unequivocal proof of a molecule's constitution and conformation in the solid state.[1] For complex heterocyclic systems like 3-(2H-1,2,3-triazol-2-yl)aniline, where isomerism is a key consideration, X-ray crystallography offers definitive validation that other techniques may not provide.

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the definitive method, a comprehensive structural characterization relies on a combination of analytical techniques.[1] Each method provides unique and complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and crystal packing.[1]Unambiguous and definitive structural determination.[1]Requires a suitable single crystal, which can be challenging to obtain. Provides information on the solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, and through-space proximity of atoms (NOESY).Provides detailed information about the molecular structure in solution. Non-destructive.Does not provide absolute bond lengths or angles. Interpretation can be complex for intricate molecules.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Fast and simple method for functional group identification.Provides limited information on the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity and provides the molecular formula (with high-resolution MS).Does not provide information on the connectivity or stereochemistry of the molecule.

Illustrative Crystallographic Data of Structurally Related Triazole Derivatives

In the absence of specific data for this compound, we can examine the crystallographic data of related compounds to understand the expected structural features. For instance, studies on various substituted 1,2,3- and 1,2,4-triazole derivatives have been published, providing insights into their molecular geometries.[2][3]

For example, the crystal structure of 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol reveals key bond lengths and angles within the triazole and phenyl rings.[2] Similarly, the analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles provides detailed geometric parameters and information on intermolecular interactions.[3]

Table 1: Representative Crystallographic Data for a Substituted Triazole Derivative

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupP2₁[3]
a (Å)6.2351(10)[3]
b (Å)26.0156(4)[3]
c (Å)12.4864(2)[3]
β (°)93.243(2)[3]
V (ų)2022.17(6)[3]
Z8[3]

This data is for a representative substituted triazole and serves as an example of the parameters obtained from an X-ray crystallographic study.

Experimental Protocol for Single-Crystal X-ray Diffraction

The definitive structural confirmation of a novel compound like this compound via X-ray crystallography involves a systematic process:

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[2]

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.[4]

  • Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors.[1] The unit cell parameters and the space group of the crystal are determined. The phase problem is solved using computational methods, such as direct methods, to generate an initial electron density map.[1]

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process optimizes the atomic coordinates, and thermal parameters.[3]

  • Structure Validation and Analysis: The final refined structure is validated using various crystallographic metrics. The bond lengths, angles, and intermolecular interactions are then analyzed.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for structure validation by X-ray crystallography and the logical relationship between different analytical techniques.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation final_structure final_structure validation->final_structure Definitive 3D Structure

Caption: Workflow for structural validation via X-ray crystallography.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Analysis NMR NMR (Connectivity) Xray X-ray Crystallography (Absolute Structure) NMR->Xray Complementary Data IR IR (Functional Groups) IR->Xray Complementary Data MS MS (Molecular Weight) MS->Xray Complementary Data Validated_Structure Validated Structure of This compound Xray->Validated_Structure Definitive Confirmation

Caption: Logical relationship of analytical techniques for structure elucidation.

Conclusion

For the definitive structural validation of novel compounds such as this compound, single-crystal X-ray crystallography stands as the unequivocal gold standard.[1] While spectroscopic methods like NMR, IR, and mass spectrometry provide essential and complementary data regarding connectivity, functional groups, and molecular weight, they do not offer the same level of unambiguous three-dimensional structural information.[1] The integration of these techniques provides a comprehensive characterization that is crucial for advancing research and development in medicinal chemistry and materials science.

References

Unveiling the Biological Potential: A Comparative Guide to 3-(2H-1,2,3-Triazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. Among these, the 3-(2H-1,2,3-triazol-2-yl)aniline moiety has emerged as a promising starting point for the design of new bioactive agents. This guide provides a comparative overview of the biological activities of derivatives based on this and structurally related 1,2,3-triazole scaffolds, supported by available experimental data. While a systematic comparative study on a series of directly substituted this compound derivatives is not extensively available in the current literature, this guide synthesizes findings from various studies on analogous compounds to illuminate the therapeutic promise of this chemical class.

The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, known for its metabolic stability and its ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions.[1][2] When coupled with an aniline fragment, another privileged structure in drug discovery, the resulting scaffold presents a unique platform for developing novel therapeutics with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]

Comparative Biological Activity Data

To illustrate the biological potential of the 1,2,3-triazole core, often in conjunction with an aromatic amine, the following tables summarize quantitative data from various studies on different derivatives. It is important to note that these compounds are not all direct derivatives of this compound but represent the broader class of bioactive 1,2,3-triazoles.

Anticancer Activity

The antiproliferative effects of various 1,2,3-triazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Compound ClassCell LineIC50 (µM)Reference
1,2,3-Triazole-Containing HybridsHepG-2 (Liver)12.22[3]
HCT-116 (Colon)14.16[3]
MCF-7 (Breast)14.64[3]
1,4-Disubstituted 1,2,3-Triazoles (Phosphonate derivative)HT-1080 (Fibrosarcoma)15.13[4]
A-549 (Lung)21.25[4]
MCF-7 (Breast)18.06[4]
MDA-MB-231 (Breast)16.32[4]
1,2,3-Triazole Linked Tetrahydrocurcumin DerivativesHCT-116 (Colon)1.09[5]
A549 (Lung)45.16[5]
Chrysin-1,2,3-Triazole AnalogsPC3 (Prostate)10.8[6]
MCF-7 (Breast)20.53[6]
Antimicrobial Activity

The antimicrobial potential of 1,2,3-triazole derivatives has been demonstrated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter in these studies.

Compound ClassMicroorganismMIC (µmol/mL)Reference
Imine-linked 1,2,3-TriazolesS. aureus0.0061Not explicitly cited
R. oryzae0.0123Not explicitly cited
Metronidazole-1H-1,2,3-Triazole DerivativesVarious bacteria and fungiPotent activity reported[5]
4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-onesVarious bacteria and fungiModerate to good activity[1]
Anti-inflammatory Activity

Several 1,2,3-triazole derivatives have been investigated for their ability to modulate inflammatory responses. A common in vitro assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells.

Compound ClassAssay% Inhibition or IC50 (µM)Reference
1,2,3-Triazole Derivatives of 7-Oxodehydroabietic AcidNO Inhibition in BV2 cellsIC50: 8.00 - 14.72[7]
5-pyridin-2-yl-1H-[1][4][8]triazole-3-carboxylic acid ethyl esterEgg albumin denaturation71.1% at 1000 µg/mL[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key biological assays mentioned.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV2) are cultured in 96-well plates.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period.

  • Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells.

Signaling Pathways and Logical Relationships

The biological activities of 1,2,3-triazole derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound derivatives are yet to be fully elucidated, related compounds have been shown to modulate pathways critical in cancer and inflammation.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., anilines, azides, alkynes) synthesis Chemical Synthesis (e.g., Click Chemistry) start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., NO Inhibition) purification->antiinflammatory data Quantitative Data (IC50, MIC, % Inhibition) anticancer->data antimicrobial->data antiinflammatory->data sar Structure-Activity Relationship (SAR) data->sar pathway Signaling Pathway Analysis sar->pathway

Caption: Experimental workflow for the development and evaluation of novel bioactive compounds.

For instance, in cancer, some heterocyclic compounds are known to interfere with key signaling pathways like the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase pathway, which is often dysregulated in various cancers and plays a crucial role in cell proliferation and survival.[10]

egfr_pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds & Activates ras_raf Ras/Raf/MEK/ERK Pathway egfr->ras_raf Activates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activates plc_pkc PLCγ/PKC Pathway egfr->plc_pkc Activates triazole 1,2,3-Triazole Derivative triazole->egfr Inhibits proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation plc_pkc->proliferation

Caption: Simplified EGFR signaling pathway and potential inhibition by 1,2,3-triazole derivatives.

In the context of inflammation, bioactive small molecules can modulate pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates triazole 1,2,3-Triazole Derivative triazole->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb_ikb NF-κB-IκBα (Inactive) nfkb NF-κB nfkb_n NF-κB (Active) nfkb->nfkb_n Translocates nfkb_ikb->nfkb Releases genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) nfkb_n->genes Induces

Caption: Simplified NF-κB signaling pathway and its potential inhibition.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. While comprehensive comparative data for a series of its direct derivatives is still emerging, the broader family of 1,2,3-triazole-containing compounds has demonstrated significant potential across anticancer, antimicrobial, and anti-inflammatory applications. The data and experimental frameworks presented in this guide offer a foundation for researchers to build upon, encouraging further exploration into the structure-activity relationships of this promising class of molecules and the elucidation of their mechanisms of action. Future studies focusing on systematic modifications of the this compound core are warranted to unlock its full therapeutic potential.

References

Spectroscopic Comparison of 3-(2H-1,2,3-triazol-2-yl)aniline and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals, providing a comparative analysis of the spectroscopic characteristics of 3-(2H-1,2,3-triazol-2-yl)aniline and its precursors, 3-nitroaniline and 3-azidoaniline. This document includes experimental data, detailed protocols, and a visual representation of the synthetic pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAromatic ProtonsAmine (NH₂) ProtonsTriazole ProtonsOther ProtonsSolvent
3-Nitroaniline 7.59-7.56 (dd), 7.49 (s), 7.30-7.26 (m), 6.96-6.93 (dd)[1]4.00 (br s)[1]--CDCl₃
3-Azidoaniline ~7.2-6.5 (m) (Predicted)~3.7 (br s) (Predicted)--CDCl₃
This compound ~7.8-6.8 (m) (Predicted)~3.8 (br s) (Predicted)~7.9 (s) (Predicted)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAromatic CarbonsCarbon-AmineCarbon-Nitro/Azido/TriazoleSolvent
3-Nitroaniline 149.2, 130.0, 120.9, 114.6, 109.8147.1149.2CDCl₃
3-Azidoaniline ~148, 130, 120, 115, 110 (Predicted)~147 (Predicted)~140 (Predicted)CDCl₃
This compound ~147, 130, 123, 118, 114 (Predicted)~146 (Predicted)~135 (Triazole C-H) (Predicted)CDCl₃

Table 3: IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchNO₂ Stretch (Asymmetric/Symmetric)N₃ StretchC=C Aromatic StretchC-N Stretch
3-Nitroaniline 3483, 33971531, 1353-~1620, 1470~1300
3-Azidoaniline ~3400, 3300-~2100~1600, 1490~1290
This compound ~3450, 3350--~1610, 1495~1310

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
3-Nitroaniline 138108, 92, 80, 65
3-Azidoaniline 134 (Predicted)105, 78 (Predicted)
This compound 160 (Predicted)132, 105, 78 (Predicted)

Experimental Protocols

The following protocols describe the synthesis of this compound and the methods for its spectroscopic characterization.

Synthesis of this compound

The synthesis is a two-step process starting from 3-nitroaniline. The first step is the reduction of the nitro group to an amine, followed by diazotization and substitution to form the azide. The final step is a cycloaddition reaction to form the triazole ring.

Step 1: Synthesis of 3-Azidoaniline from 3-Nitroaniline

  • Reduction of 3-Nitroaniline to 3-Aminoaniline (m-Phenylenediamine): 3-Nitroaniline (10.0 g, 72.4 mmol) is dissolved in ethanol (200 mL). To this solution, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield 3-aminoaniline.

  • Diazotization of 3-Aminoaniline and Azide Formation: 3-Aminoaniline (5.0 g, 46.2 mmol) is dissolved in a mixture of water (50 mL) and concentrated hydrochloric acid (15 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.5 g, 50.8 mmol) in water (10 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a stirred solution of sodium azide (3.3 g, 50.8 mmol) in water (20 mL) at 0-5 °C. The reaction mixture is stirred for an additional 1-2 hours at this temperature. The product, 3-azidoaniline, is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Step 2: Synthesis of this compound from 3-Azidoaniline

This step involves a [3+2] cycloaddition reaction. A common method for the synthesis of 2H-1,2,3-triazoles involves the reaction of an azide with an appropriate acetylene equivalent.

  • To a solution of 3-azidoaniline (1.0 g, 7.45 mmol) in a suitable solvent such as DMF or DMSO, is added an acetylene equivalent. For the formation of an unsubstituted triazole ring, a reagent such as ethoxyacetylene can be used, followed by hydrolysis. Alternatively, a "click chemistry" approach using a copper(I) catalyst with acetylene gas or a protected acetylene can be employed, which may favor the 1,4-disubstituted triazole isomer. The synthesis of the 2H-isomer often requires specific reaction conditions or starting materials that direct the regioselectivity. The reaction mixture is stirred, potentially with heating, until the reaction is complete as monitored by TLC. The product is then isolated by extraction and purified by column chromatography on silica gel.

Spectroscopic Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are prepared as KBr pellets or as a thin film on a salt plate (for oils). Characteristic absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 3-nitroaniline to this compound.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Triazole Formation 3-Nitroaniline 3-Nitroaniline 3-Azidoaniline 3-Azidoaniline 3-Nitroaniline->3-Azidoaniline 1. Reduction (e.g., H₂, Pd/C) 2. Diazotization (NaNO₂, HCl) 3. Azidation (NaN₃) This compound This compound 3-Azidoaniline->this compound [3+2] Cycloaddition (e.g., with an acetylene equivalent)

Caption: Synthetic pathway to this compound.

References

A Comparative Guide to Confirming the Purity of 3-(2H-1,2,3-triazol-2-yl)aniline via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3-(2H-1,2,3-triazol-2-yl)aniline. Detailed experimental protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their applications.

The accurate determination of purity for pharmaceutical intermediates like this compound is critical for ensuring the safety and efficacy of final drug products.[1][2] The presence of impurities, which can arise from starting materials, synthetic by-products, or degradation, can significantly impact a compound's pharmacological and toxicological profile.[3] This guide focuses on a robust HPLC method for purity determination and compares it with alternative analytical approaches.

Chemical Profile: this compound
  • Structure: An aromatic amine featuring a 1,2,3-triazole ring linked to an aniline moiety.

  • Molecular Formula: C₈H₈N₄

  • Molecular Weight: 160.18 g/mol [4]

  • Significance: The 1,2,3-triazole ring is a key structural unit in medicinal chemistry, known for its role in compounds with a wide spectrum of biological activities.[5] This class of compounds is integral to the development of new pharmaceuticals.[5]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and widely used chromatographic technique for the separation and quantification of impurities in pharmaceutical compounds.[6] Its high sensitivity and resolving power make it ideal for analyzing the purity of aromatic amines like this compound.

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (≥98%)

  • This compound reference standard and sample lot for testing.

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

4. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    25.0 90
    30.0 90
    30.1 10

    | 35.0 | 10 |

5. Data Analysis: The purity is determined using the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Vortex & Sonicate (if necessary) B->C D Inject into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: Experimental workflow for HPLC purity determination.

Expected Data and Purity Calculation

The following table illustrates hypothetical data obtained from an HPLC analysis of a this compound sample.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identification
14.51500.50Impurity A
212.82955098.50This compound
315.23001.00Impurity B
Total 30000 100.00

Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 Purity (%) = (29550 / 30000) x 100 = 98.50%

Comparison with Alternative Purity Assessment Methods

While HPLC is a preferred method, other techniques can also be employed for purity determination.[7] The choice of method depends on the specific requirements of the analysis, such as the need for structural information or the physical state of the compound.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High sensitivity, excellent resolution, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[6]Requires reference standards for impurity identification, can be more time-consuming than some spectroscopic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities, provides structural information from mass spectra.Requires derivatization for polar compounds like aromatic amines, not suitable for thermally labile compounds.[8]
Nuclear Magnetic Resonance (qNMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. Purity is determined by comparing the integral of the analyte signal to that of a certified internal standard.Provides structural confirmation, is a primary analytical method, does not require a reference standard of the analyte itself.Lower sensitivity compared to HPLC, requires a relatively pure sample for accurate quantification, higher instrumentation cost.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting peak profile.Provides the absolute purity of crystalline substances without the need for a reference standard, fast analysis.[2]Only applicable to crystalline and thermally stable compounds, cannot detect impurities that are insoluble in the melt (e.g., polymers).[2]

Conclusion

For routine quality control and purity confirmation of this compound, RP-HPLC with UV detection offers the best combination of sensitivity, resolution, and quantitative accuracy. It is highly effective for detecting and quantifying potential process-related impurities and degradation products. While methods like GC-MS, qNMR, and DSC serve valuable, often complementary, roles in structural elucidation and the analysis of specific types of impurities, HPLC remains the workhorse for chromatographic purity assessment in the pharmaceutical industry.

References

Safety Operating Guide

Proper Disposal of 3-(2H-1,2,3-Triazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-(2H-1,2,3-Triazol-2-yl)aniline is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled, and is very toxic to aquatic life with long-lasting effects. Therefore, it must be managed as hazardous waste in compliance with all local, state, and federal regulations.

Primary Disposal Protocol: Professional Hazardous Waste Management

The safest and most compliant method for the disposal of this compound is through a licensed professional hazardous waste disposal company. This ensures that the chemical is handled, transported, and disposed of in an environmentally sound and legally compliant manner.

Operational Steps for Professional Disposal:

  • Segregation and Storage :

    • Isolate waste this compound from other laboratory waste streams to prevent potentially hazardous reactions.[1][2]

    • Store the waste in a designated, cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents and acids.[1][2]

    • Use a robust, chemically compatible, and tightly sealed container for storage to prevent the release of vapors.[1][2]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.[1]

  • Arrange for Pickup :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]

In-Laboratory Treatment of Small Quantities (Expert Use Only)

For small quantities, in-laboratory chemical degradation may be an alternative to off-site disposal, but it should only be performed by trained professionals with a thorough understanding of the reaction and safety precautions. The following is a general procedure for the degradation of aromatic amines; however, it has not been specifically validated for this compound. A small-scale test should be conducted to validate the procedure for this specific compound before treating the entire quantity of waste.

Experimental Protocol: Degradation of Aromatic Amines using Potassium Permanganate

This procedure is based on the oxidative degradation of aromatic amines by acidified potassium permanganate.[3]

Materials:

  • Waste this compound

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), 2M

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Stir plate and stir bar

  • Fume hood

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

Procedure:

  • Preparation : Work in a certified chemical fume hood. Ensure all necessary safety equipment is readily available.

  • Acidification : For each 1 g of the aromatic amine waste, dissolve it in approximately 50 mL of water (if soluble) or create a suspension. Slowly add 2M sulfuric acid with stirring until the solution is acidic (pH < 3).

  • Oxidation : While stirring, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it is consumed. Continue adding the permanganate solution until the purple color persists for at least one hour, indicating that the oxidation is complete.

  • Neutralization of Excess Permanganate : Slowly add a saturated solution of sodium bisulfite, drop by drop, until the purple color of the excess permanganate is discharged.

  • Final Disposal : The resulting solution should be neutralized with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8. This final solution may be suitable for drain disposal, but it is crucial to check with your local regulations and EHS department first.

Safety Precautions:

  • The reaction can be exothermic; add reagents slowly and with cooling if necessary.

  • Always wear appropriate PPE.

  • Perform the entire procedure in a well-ventilated chemical fume hood.

Data Presentation

ParameterValue/InformationSource
Chemical Name This compound-
Hazard Class Toxic, Skin Sensitizer, Aquatic HazardSDS
Primary Disposal Method Approved Waste Disposal PlantSDS
In-Lab Treatment (Expert) Oxidative degradation[3]
Oxidizing Agent Acidified Potassium Permanganate[3]
PPE Requirement Gloves, Goggles, Lab Coat[1][2]

Visualizations

Logical Workflow for Disposal of this compound

Disposal Workflow for this compound start Start: Waste Generated assess Assess Quantity and Frequency of Waste start->assess small_quant Small, Infrequent Quantity assess->small_quant Small large_quant Large or Frequent Quantity assess->large_quant Large in_lab Consider In-Laboratory Treatment (Expert Use Only) small_quant->in_lab Yes prof_disp Professional Disposal (Primary Method) small_quant->prof_disp No large_quant->prof_disp perform_treat Perform Validated Degradation Protocol in_lab->perform_treat segregate Segregate and Store Safely prof_disp->segregate label_waste Label Container Correctly segregate->label_waste contact_ehs Contact EHS/Waste Vendor label_waste->contact_ehs pickup Arrange for Pickup contact_ehs->pickup end_prof End: Professional Disposal pickup->end_prof neutralize Neutralize and Check pH perform_treat->neutralize check_regs Check Local Regulations for Final Disposal neutralize->check_regs end_in_lab End: Compliant In-Lab Disposal check_regs->end_in_lab

Caption: Disposal decision workflow for this compound.

Experimental Workflow for In-Laboratory Degradation

In-Laboratory Degradation of Aromatic Amines start Start: Small Quantity of Waste prepare Prepare in Fume Hood (Wear full PPE) start->prepare acidify Dissolve/Suspend Waste and Acidify (H₂SO₄) prepare->acidify oxidize Slowly Add KMnO₄ until Purple Persists acidify->oxidize neutralize_kmno4 Neutralize Excess KMnO₄ with NaHSO₃ oxidize->neutralize_kmno4 neutralize_sol Neutralize Final Solution (e.g., NaHCO₃) to pH 6-8 neutralize_kmno4->neutralize_sol check_regs Verify Local Regulations for Drain Disposal neutralize_sol->check_regs end End: Dispose According to Regulations check_regs->end

Caption: Experimental workflow for the degradation of aromatic amines.

References

Personal protective equipment for handling 3-(2H-1,2,3-Triazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(2H-1,2,3-Triazol-2-yl)aniline. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of its structural components: aromatic amines and triazoles. Aromatic amines are a class of chemicals known for their potential toxicity, while triazoles are a class of heterocyclic compounds with a wide range of biological activities. Therefore, this compound should be handled with care, assuming it may be harmful.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[1]Protects against splashes and dust particles that can cause serious eye irritation.[2][3]
Skin and Body Protection A lab coat must be worn at all times. When handling the compound, chemically resistant gloves such as nitrile or neoprene are required.[1][2] It is advisable to double-glove.[4]Prevents skin contact, which can cause irritation.[2] Nitrile gloves are a common choice, but for prolonged contact with aromatic amines, materials like butyl rubber, neoprene, or Viton may offer better protection.[5]
Respiratory Protection Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[1][2] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]Prevents inhalation, which may cause respiratory tract irritation.[2]
Foot Protection Closed-toe shoes are mandatory.[1][4]Protects feet from spills and falling objects.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.[2]

Handling and Storage:

  • Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2] Safety showers and eyewash stations must be readily accessible.[1]

  • Handling Practices: Avoid direct contact with skin, eyes, and clothing.[1] Avoid inhalation of dust, vapors, or mists.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[6][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8][9]

Experimental Protocols:

Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Wear all recommended PPE, including double gloves.

  • Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Carefully transfer the weighed compound to the reaction vessel.

  • Clean the balance and surrounding area immediately after use. Dispose of contaminated weighing paper as solid hazardous waste.

Preparing Solutions:

  • Work within a chemical fume hood.

  • Slowly add the solid this compound to the solvent to prevent splashing.

  • Ensure the container is appropriately sized to accommodate the final volume and allow for safe mixing.

  • Cap the container securely and mix using a magnetic stirrer or by gentle agitation.

Emergency Procedures:

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[8]
Spill Evacuate non-essential personnel from the area.[2] Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[2] Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.[2][10] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan:

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[5][10]

Waste TypeDisposal Procedure
Solid Waste Collect unreacted this compound and any contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.[4][10]
Liquid Waste Collect solutions containing this compound in a separate, labeled, and sealed hazardous waste container.[4] Do not mix with incompatible waste streams.[4]
Contaminated Labware Decontaminate reusable labware by rinsing with an appropriate solvent. Collect the rinsate as liquid hazardous waste.[10] Dispose of heavily contaminated or broken glassware in a designated glass waste container.

All waste must be handled in accordance with local, state, and federal regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.[10]

Workflow for Safe Handling and Disposal

start Start: Handling This compound ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Lab Coat - Nitrile/Neoprene Gloves (Double) - Closed-toe Shoes start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood handling Handling Procedures: - Weighing - Preparing Solutions - Transferring fume_hood->handling spill Spill or Exposure? handling->spill emergency Follow Emergency Procedures: - Skin/Eye Contact - Inhalation - Ingestion - Spill Cleanup spill->emergency Yes waste_collection Collect Waste: - Solid Waste - Liquid Waste - Contaminated Labware spill->waste_collection No emergency->waste_collection waste_disposal Dispose of Hazardous Waste (Contact EHS) waste_collection->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.